1-Bromo-4-chloro-2,5-difluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-chloro-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-6(10)4(8)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXGDUWCYGGRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632059 | |
| Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172921-33-4 | |
| Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172921-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene, a key intermediate in various fields of chemical research and development. The document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data.
Introduction
This compound is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern offers a versatile platform for further chemical modifications. The most common and effective method for its preparation is a Sandmeyer-type reaction, which involves the diazotization of an aniline precursor followed by a copper-catalyzed bromination.
Synthetic Pathway
The synthesis of this compound is typically achieved through a one-pot Sandmeyer reaction. The process begins with the diazotization of 4-chloro-2,5-difluoroaniline, which is then followed by a bromination step facilitated by a copper(II) bromide catalyst.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on established literature.[1]
Materials:
-
4-chloro-2,5-difluoroaniline
-
Anhydrous copper(II) bromide
-
tert-butyl nitrite
-
Anhydrous acetonitrile
-
2N Hydrochloric acid
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel
Procedure:
-
Under anhydrous conditions, dissolve anhydrous copper(II) bromide (2.7 g, 12.1 mmol) and tert-butyl nitrite (1.56 g, 15.1 mmol) in anhydrous acetonitrile (25 mL).
-
Heat the reaction mixture to 65°C.
-
Slowly add a solution of 4-chloro-2,5-difluoroaniline (1.65 g, 10.1 mmol) in anhydrous acetonitrile (2 mL) dropwise to the heated mixture. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction to proceed until completion.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 2N HCl and extract twice with ether.
-
Combine the organic phases and wash sequentially with 2N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent.
Product Characterization:
The final product, this compound, is obtained as a white solid.[1] Spectroscopic analysis confirms the structure of the compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis.
| Parameter | Value | Reference |
| Starting Material | 4-chloro-2,5-difluoroaniline | [1] |
| Product | This compound | [1] |
| Yield | 48.4% | [1] |
| Appearance | White solid | [1] |
| 1H NMR (CDCl3) | δ: 7.38 (dd, 2H), 7.21 (dd, 2H) | [1] |
Reaction Workflow
The experimental workflow can be visualized as a series of sequential steps, from reaction setup to product purification.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via a Sandmeyer-type reaction from 4-chloro-2,5-difluoroaniline is a reliable and well-documented procedure. The protocol provided in this guide offers a clear and detailed methodology for obtaining this valuable chemical intermediate. Adherence to anhydrous conditions and careful purification are crucial for achieving the desired product in good yield and purity.
References
An In-depth Technical Guide to 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry, agrochemical research, and materials science. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClF₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| CAS Number | 172921-33-4 | [2] |
| Physical Form | Solid | |
| Melting Point | 47 - 49 °C | [2] |
| Boiling Point | 189.1 ± 35.0 °C (at 760 mmHg) | [2] (Calculated) |
| Density | 1.8 ± 0.1 g/cm³ | [2] (Calculated) |
| Purity | ≥ 97% | |
| Storage Temperature | Room Temperature |
Synthesis
This compound can be synthesized from 4-chloro-2,5-difluoroaniline via a Sandmeyer-type reaction. This method involves the diazotization of the aniline derivative followed by bromination.
Experimental Protocol: Synthesis from 4-chloro-2,5-difluoroaniline[4]
-
Reaction Setup : In a flask suitable for anhydrous conditions, dissolve anhydrous copper(II) bromide (2.7 g, 12.1 mmol) and tert-butyl nitrite (1.56 g, 15.1 mmol) in anhydrous acetonitrile (25 mL).
-
Initiation : Heat the reaction mixture to 65°C.
-
Addition of Starting Material : Slowly add a solution of 4-chloro-2,5-difluoroaniline (1.65 g, 10.1 mmol) in anhydrous acetonitrile (2 mL) dropwise to the heated mixture. Vigorous gas evolution will be observed during the addition.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 2N HCl and extract twice with ether.
-
Purification : Combine the organic phases and wash sequentially with 2N HCl and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Final Product : Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield this compound as a white solid (1.11 g, 48.4% yield).[3]
Reactivity and Applications
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, while the bromine and chlorine atoms provide sites for various chemical transformations, most notably cross-coupling reactions.
-
Pharmaceutical Development : The incorporation of the difluorinated benzene moiety can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This makes the title compound a key starting material for the synthesis of novel active pharmaceutical ingredients (APIs).
-
Agrochemicals : In the agrochemical industry, halogenated aromatic compounds are crucial for creating new herbicides, insecticides, and fungicides with improved efficacy and selectivity.[2]
-
Cross-Coupling Reactions : The bromine atom is a particularly good leaving group for reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This is fundamental in building the complex scaffolds of modern chemical entities.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ: 7.38 (dd, 1H), 7.21 (dd, 1H)[3] |
| ¹³C NMR | Expected signals in the aromatic region (approx. 110-160 ppm) with characteristic C-F and C-halogen couplings. |
| Mass Spectrometry | Expected molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. |
| Infrared (IR) | Expected characteristic peaks for C-H, C-C, C-F, C-Cl, and C-Br bonds. |
Analytical Workflow
A general workflow for the analytical characterization of synthesized this compound is outlined below.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a well-ventilated place and keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-depth Technical Guide to 1-Bromo-4-chloro-2,5-difluorobenzene (CAS Number: 172921-34-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on a benzene ring, imparts specific reactivity and properties that are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] The presence of multiple halogen atoms significantly influences its electronic properties, polarity, and reactivity, making it a valuable intermediate for introducing a difluorinated benzene moiety with orthogonal handles for further chemical transformations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 172921-33-4 | [3] |
| Molecular Formula | C₆H₂BrClF₂ | [3] |
| Molecular Weight | 227.43 g/mol | [3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | |
| Melting Point | 47 - 49 °C (Expl.) (Calculated) | |
| Boiling Point | 189.1 ± 35.0 °C at 760 mmHg (Calculated) | [2] |
| Density | 1.8 ± 0.1 g/cm³ (Calculated) | |
| Refractive Index | 1.529 (Calculated) | |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Purification
The primary synthetic route to this compound is a Sandmeyer-type reaction, a well-established method for the conversion of aromatic amines to aryl halides.[4][5] This process involves the diazotization of the corresponding aniline precursor followed by a copper-catalyzed halogen exchange.
Experimental Protocol: Synthesis of this compound[5]
This protocol describes the synthesis starting from 4-chloro-2,5-difluoroaniline.
Materials and Reagents:
-
4-chloro-2,5-difluoroaniline
-
Anhydrous copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Anhydrous acetonitrile
-
2N Hydrochloric acid (HCl)
-
Ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel under anhydrous conditions, dissolve anhydrous copper(II) bromide (2.7 g, 12.1 mmol) and tert-butyl nitrite (1.56 g, 15.1 mmol) in anhydrous acetonitrile (25 mL).
-
Reaction Execution: Heat the reaction mixture to 65°C. Slowly add a solution of 4-chloro-2,5-difluoroaniline (1.65 g, 10.1 mmol) in anhydrous acetonitrile (2 mL) dropwise to the heated mixture. Vigorous gas evolution will be observed.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into 2N HCl and extract the product twice with ether.
-
Purification of Crude Product: Combine the organic phases and wash sequentially with 2N HCl and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent. This affords this compound as a white solid (1.11 g, 48.4% yield).[4]
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Source(s) |
| 7.38 | dd | Not specified | Aromatic CH | [4] |
| 7.21 | dd | Not specified | Aromatic CH | [4] |
Solvent: CDCl₃
Applications in Drug Discovery and Development
Halogenated aromatic compounds are pivotal scaffolds in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural features make it a highly attractive starting material for the synthesis of novel bioactive molecules.
The presence of three different halogen atoms (F, Cl, Br) at distinct positions on the benzene ring allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This enables the construction of complex molecular architectures and the exploration of diverse chemical space in the quest for new therapeutic agents.
Potential as a Key Intermediate
This compound can serve as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. The chlorine and fluorine atoms can also be targeted for nucleophilic aromatic substitution under specific conditions or can be retained to influence the electronic properties and metabolic stability of the final compound.
Given the prevalence of fluorinated and chlorinated aromatic rings in modern pharmaceuticals, this compound represents a valuable building block for the synthesis of potential drug candidates targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2]
Caption: Potential applications in drug discovery.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Table 3: Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile halogenated aromatic intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined synthesis and the strategic placement of multiple halogen atoms provide chemists with a powerful tool for the construction of complex and novel molecular entities. Further exploration of its reactivity and its incorporation into synthetic campaigns will likely lead to the discovery of new compounds with important biological activities.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. columbia.edu [columbia.edu]
- 6. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996) | Marita Dr Neuber | 2 Citations [scispace.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-4-chloro-2,5-difluorobenzene. Intended for use by researchers, scientists, and professionals in the field of drug development, this document compiles essential data, outlines experimental methodologies for property determination, and presents a visual representation of its synthesis pathway.
Core Physical and Chemical Data
This compound is a halogenated aromatic compound with the chemical formula C₆H₂BrClF₂.[1][2] It is described as a white to light yellow solid at room temperature.[1] The structural and fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂BrClF₂ | [1][2] |
| Molecular Weight | 227.43 g/mol | [1][2] |
| Physical State | White to light yellow solid | [1] |
| Boiling Point | 189 °C | |
| Density | 1.805 g/cm³ | |
| Flash Point | 68 °C | |
| Melting Point | Not explicitly available in public literature | |
| Solubility | Data not readily available. Expected to be soluble in common organic solvents. | |
| CAS Number | 172921-33-4 | [1][2] |
Synthesis of this compound
The synthesis of this compound typically involves a Sandmeyer-type reaction starting from 4-chloro-2,5-difluoroaniline. The general workflow for this synthesis is depicted in the diagram below.
Caption: Synthesis workflow of this compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the experimental procedures for determining its key physical properties.
Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-chloro-2,5-difluoroaniline
-
Anhydrous copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Anhydrous acetonitrile
-
2N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
-
Hexane
-
Silica gel
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, dissolve anhydrous copper(II) bromide and tert-butyl nitrite in anhydrous acetonitrile.
-
Heat the reaction mixture to 65 °C.
-
Slowly add a solution of 4-chloro-2,5-difluoroaniline in anhydrous acetonitrile dropwise to the heated mixture. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 2N HCl.
-
Extract the aqueous mixture with ether (typically twice).
-
Combine the organic extracts and wash sequentially with 2N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield this compound as a white solid.[1]
Determination of Physical Properties
The following are generalized experimental protocols for determining the physical properties of solid organic compounds, which can be applied to this compound.
Melting Point Determination (Capillary Method):
-
A small amount of the finely powdered solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer.
-
The thermometer and capillary assembly are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).
-
The apparatus is heated slowly and steadily.
-
The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid is completely molten are recorded as the melting point range.[3][4][5]
Boiling Point Determination (for liquids, provided for context):
While this compound is a solid at room temperature, its boiling point is a key property. The determination for a high-boiling point liquid would typically involve:
-
Placing a small amount of the liquid into a small test tube or fusion tube.
-
Inverting a sealed-end capillary tube into the liquid.
-
Attaching the test tube to a thermometer and heating it in a suitable heating bath (e.g., Thiele tube).
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9][10]
Density Determination of a Solid (Displacement Method):
-
Weigh a known mass of the solid sample using an analytical balance.
-
Choose an inert liquid in which the solid is insoluble.
-
Add a known volume of the inert liquid to a graduated cylinder and record the initial volume.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
Record the final volume of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
The density is calculated by dividing the mass of the solid by its determined volume.
Solubility Determination:
-
In a small test tube, add a small, measured amount of the solid (e.g., 10 mg).
-
Add a small, measured volume of the solvent to be tested (e.g., 1 mL).
-
Agitate the mixture vigorously for a set period (e.g., 1 minute).
-
Observe if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent under the tested conditions.
-
This can be repeated with a range of solvents (e.g., water, ethanol, acetone, toluene, hexane) to determine the solubility profile.[11][12][13]
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for characterizing the physical properties of a synthesized organic compound like this compound.
Caption: Workflow for determining physical properties of a compound.
References
- 1. This compound | 172921-33-4 [chemicalbook.com]
- 2. 172921-33-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. chem.libretexts.org [chem.libretexts.org]
Navigating the Spectral Maze: An In-depth Technical Guide to the NMR Spectroscopy of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. This technical guide provides a comprehensive overview of the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 1-bromo-4-chloro-2,5-difluorobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. Due to the absence of readily available experimental spectra for this specific molecule, this paper presents a detailed prediction of its NMR characteristics based on established principles and data from analogous compounds. This guide also outlines a general experimental protocol for the acquisition of such spectra and visualizes the intricate spin-spin coupling network within the molecule.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the principles of substituent chemical shift (SCS) additivity and analysis of reported data for structurally related halogenated and fluorinated benzene derivatives.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.5 - 7.8 | Doublet of doublets of doublets (ddd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | 7.3 - 7.6 | Doublet of doublets of doublets (ddd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2-3 Hz |
Predictions are based on a standard deuterated solvent such as CDCl₃.
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | 110 - 115 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 3-5 Hz |
| C-2 | 155 - 160 (¹J(C-F) ≈ 240-250 Hz) | Doublet (d) | ¹J(C-F) |
| C-3 | 120 - 125 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 3-5 Hz |
| C-4 | 128 - 133 | Singlet (s) | - |
| C-5 | 153 - 158 (¹J(C-F) ≈ 240-250 Hz) | Doublet (d) | ¹J(C-F) |
| C-6 | 118 - 123 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 3-5 Hz |
Predictions are based on a standard deuterated solvent such as CDCl₃. Large one-bond C-F couplings are noted.
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -110 to -120 | Doublet of doublets (dd) | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 15-20 Hz |
| F-5 | -115 to -125 | Doublet of doublets (dd) | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-F) ≈ 15-20 Hz |
Chemical shifts are referenced to CFCl₃. The relative shifts of F-2 and F-5 will be influenced by the bromine and chlorine substituents.
Experimental Protocols
The following section details a general methodology for acquiring high-resolution NMR spectra of this compound.
Sample Preparation
-
Dissolution : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound is typically used.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Tuning and Matching : Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition :
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: spectral width of 50-100 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
2D NMR (Optional) : To aid in the definitive assignment of signals, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling network within the this compound molecule. This visualization provides a clear logical relationship between the coupled nuclei.
Caption: Predicted spin-spin coupling pathways in this compound.
This guide serves as a foundational resource for the NMR spectroscopic analysis of this compound. The predicted data and experimental protocols provide a robust starting point for researchers engaged in the synthesis and characterization of this and related fluorinated aromatic compounds. The visualization of the coupling network further aids in the interpretation of the complex spectral data expected from this molecule.
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-Bromo-4-chloro-2,5-difluorobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document outlines the predicted key vibrational frequencies based on the analysis of its functional groups and provides a detailed experimental protocol for acquiring a high-quality spectrum. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is predicted to be complex due to the presence of multiple halogen substituents on the benzene ring. The following table summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and predicted wavenumber ranges. These predictions are derived from established correlations for substituted aromatic compounds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1400 - 1000 | C-F Stretch | Aryl Fluoride | Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
| 850 - 550 | C-Cl Stretch | Aryl Chloride | Medium to Strong |
| 700 - 500 | C-Br Stretch | Aryl Bromide | Medium to Strong |
Note: The substitution pattern of this compound (a tetrasubstituted benzene ring) will significantly influence the C-H out-of-plane bending vibrations, typically resulting in strong absorptions in the 900-675 cm⁻¹ region.[1][2][3] The precise positions of the C-F, C-Cl, and C-Br stretching vibrations can vary and may overlap in the fingerprint region.[4][5] Aromatic C-H stretching vibrations are expected to appear at slightly higher frequencies (above 3000 cm⁻¹) compared to aliphatic C-H stretches.[1][2][3] The in-ring carbon-carbon bond stretching vibrations will likely produce a series of bands in the 1600-1400 cm⁻¹ range.[1][2][3][6]
Experimental Protocol for FT-IR Analysis
To obtain a high-quality infrared spectrum of this compound, the following experimental protocol using Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR-FTIR is a modern, rapid, and non-destructive method suitable for analyzing solid samples with minimal preparation.[7][8]
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound (solid sample).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
II. Sample Preparation
-
Ensure the ATR crystal is clean and free from any residues from previous measurements. Clean the crystal surface with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal using a clean spatula.[7]
III. Data Acquisition
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.[7]
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is generally recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[4]
IV. Data Processing and Analysis
-
The acquired spectrum should be baseline-corrected if necessary to ensure a flat baseline.
-
Identify and label the prominent absorption peaks.
-
Compare the experimental peak positions with the predicted values and with spectral databases for confirmation.
Alternative Method: KBr Pellet Technique
For transmission FTIR spectroscopy, the Potassium Bromide (KBr) pellet method can be used.[9]
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]
-
Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[9]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.
References
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. mt.com [mt.com]
- 8. azom.com [azom.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed theoretical analysis of the mass spectrometry of 1-bromo-4-chloro-2,5-difluorobenzene (C₆H₂BrClF₂), a compound of interest in various fields of chemical research and development. Due to the absence of a publicly available experimental mass spectrum for this specific analyte, this document outlines the predicted fragmentation patterns under electron ionization (EI) mass spectrometry, based on established principles and data from structurally similar halogenated aromatic compounds. This guide serves as a valuable resource for substance identification, structural elucidation, and for understanding the molecule's behavior under mass spectrometric conditions.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to be characterized by a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The molecular weight of the compound is approximately 227.43 g/mol .
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (based on ⁷⁹Br and ³⁵Cl) | Proposed Ion Structure | Fragmentation Step | Notes |
| 226 | [C₆H₂⁷⁹Br³⁵ClF₂]⁺• | Molecular Ion (M⁺•) | The base peak of the molecular ion cluster. The full isotopic pattern will show peaks at m/z 228, 230, and 232 due to the presence of ⁸¹Br and ³⁷Cl isotopes. |
| 191 | [C₆H₂⁷⁹BrF₂]⁺• | Loss of •Cl | Cleavage of the C-Cl bond. This fragment will also exhibit an isotopic peak at m/z 193 due to ⁸¹Br. |
| 147 | [C₆H₂³⁵ClF₂]⁺ | Loss of •Br | Cleavage of the C-Br bond. This fragment will also exhibit an isotopic peak at m/z 149 due to ³⁷Cl. |
| 128 | [C₆H₂³⁵ClF]⁺• | Loss of •Br and F | Successive loss of a bromine and a fluorine radical. |
| 112 | [C₆H₂F₂]⁺• | Loss of •Br and •Cl | Cleavage of both C-Br and C-Cl bonds. |
| 93 | [C₅H₂F]⁺ | Ring fragmentation | Further fragmentation of the aromatic ring. |
Predicted Fragmentation Pathway
The primary fragmentation of the molecular ion of this compound upon electron ionization is anticipated to involve the cleavage of the carbon-halogen bonds. The relative bond strengths (C-F > C-Cl > C-Br) suggest that the initial loss of a bromine radical is a highly probable event, followed by the loss of a chlorine radical. Subsequent fragmentation may involve the loss of fluorine atoms and the eventual fragmentation of the benzene ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a general experimental protocol for the analysis of this compound using GC-MS.
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations for analysis.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-350.
-
Scan Speed: 1000 amu/s.
3.3. Data Acquisition and Analysis
-
Inject a suitable volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Process the resulting chromatogram to identify the peak corresponding to this compound.
-
Extract the mass spectrum of the identified peak.
-
Analyze the mass spectrum, paying close attention to the molecular ion cluster and the fragmentation pattern to confirm the identity of the compound.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification of this compound using GC-MS.
This comprehensive guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound. The predicted data and methodologies outlined herein offer a solid foundation for researchers and professionals engaged in the analysis and characterization of this and other halogenated aromatic compounds.
The Reactivity of 1-Bromo-4-chloro-2,5-difluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine, a chlorine, and two fluorine atoms on a benzene ring, imparts a distinct reactivity profile. This polyhalogenated scaffold allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitutions, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the reactivity of this compound, including its characterization, key reactions, and its potential role in drug discovery, particularly in the context of targeted cancer therapies.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature.[1] Its chemical structure and key identifiers are presented below.
| Property | Value |
| CAS Number | 172921-33-4[2] |
| Molecular Formula | C₆H₂BrClF₂[2] |
| Molecular Weight | 227.43 g/mol [2] |
| InChI Key | QVXGDUWCYGGRHC-UHFFFAOYSA-N[1] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: A ¹H NMR spectrum for this compound has been reported.[3] The aromatic region would be expected to show complex splitting patterns due to proton-fluorine coupling.
-
¹H NMR (CDCl₃): δ 7.38 (dd, 1H), 7.21 (dd, 1H).[3]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display six distinct signals for the aromatic carbons, with their chemical shifts and coupling constants influenced by the attached halogens. Data for the analogous compound 1,4-Dibromo-2,5-difluorobenzene is provided for comparative purposes.
| Carbon | Chemical Shift (ppm) - 1,4-Dibromo-2,5-difluorobenzene |
| C-Br | 108.8 (t, J=30.3 Hz) |
| C-F | 156.9 (d, J=250.5 Hz) |
Table 2: Representative ¹³C NMR data for a structurally similar compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching in the aromatic region (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-X (X = F, Cl, Br) stretching frequencies in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion and fragment ions will be observed.
Reactivity and Key Transformations
The reactivity of this compound is governed by the presence of multiple halogen substituents with differential reactivity. The bromine atom is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the chlorine atom. The fluorine atoms are generally unreactive in such transformations but play a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount for forming new carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in these couplings is I > Br > Cl >> F.
1. Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the aryl halide with an organoboron compound. The bromine atom of this compound is expected to be selectively displaced.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-95 |
| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~75-90 |
Table 3: Representative conditions for Suzuki-Miyaura coupling reactions of aryl bromides.
2. Heck Reaction: The Heck reaction facilitates the formation of a new C-C bond by coupling the aryl halide with an alkene.
| Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 16 | ~70-85 |
| n-Butyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMA | 120 | 24 | ~65-80 |
Table 4: Representative conditions for Heck reactions of aryl bromides.
3. Sonogashira Coupling: This reaction is used to form a C-C bond between an aryl halide and a terminal alkyne.
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | 6 | ~80-95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | Toluene | 70 | 8 | ~75-90 |
Table 5: Representative conditions for Sonogashira coupling reactions of aryl bromides.
4. Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~85-98 |
| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-85 |
Table 6: Representative conditions for Buchwald-Hartwig amination of aryl bromides.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two electron-withdrawing fluorine atoms activates the aromatic ring of this compound towards nucleophilic attack. While the bromine and chlorine are better leaving groups, the positions ortho and para to the fluorine atoms are particularly activated. This allows for the displacement of the chlorine or bromine atom by strong nucleophiles.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) |
| Sodium methoxide | - | Methanol | 80 | 12 |
| Pyrrolidine | K₂CO₃ | DMSO | 100 | 24 |
Table 7: General conditions for Nucleophilic Aromatic Substitution on activated aryl halides.
Role in Drug Discovery: Synthesis of BRAF Inhibitors
This compound is a potential key intermediate in the synthesis of targeted cancer therapeutics, such as Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutant protein. The BRAF protein is a serine/threonine kinase in the MAPK/ERK signaling pathway, which is often constitutively activated in various cancers, including melanoma, due to mutations like V600E.[4][5][6]
BRAF Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib on the BRAFV600E mutant.
Representative Synthetic Workflow
The synthesis of a core scaffold for a BRAF inhibitor, starting from this compound, would likely involve a series of cross-coupling and/or SNAr reactions to build the final complex molecule. A plausible, generalized workflow is depicted below.
Caption: A representative workflow for the synthesis of a complex molecule from the starting material.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving aryl bromides, which can be adapted for this compound.
Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water).
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl amine from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactivity profile allows for selective functionalization at the bromine and chlorine positions through a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atoms activate the ring for nucleophilic aromatic substitution. Its potential role as a key intermediate in the synthesis of BRAF inhibitors like Vemurafenib highlights its importance in the development of targeted cancer therapies. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes to novel and medicinally relevant molecules.
References
- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How the BRAF V600E Mutation Defines a Distinct Subgroup of Colorectal Cancer: Molecular and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-Bromo-4-chloro-2,5-difluorobenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the primary starting materials, outlines a robust experimental protocol, and presents the relevant chemical data in a clear and accessible format.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction. This well-established method in organic chemistry allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate. In this specific synthesis, the starting material, 4-chloro-2,5-difluoroaniline, undergoes diazotization followed by bromination to yield the target compound.
Starting Materials and Reagents
The successful synthesis of this compound relies on the use of specific starting materials and reagents. The primary precursor is 4-chloro-2,5-difluoroaniline.
| Starting Material/Reagent | CAS Number | Molecular Formula | Use |
| 4-chloro-2,5-difluoroaniline | 2613-30-1 | C₆H₄ClF₂N | Primary aromatic amine precursor |
| Copper(II) bromide | 7789-45-9 | CuBr₂ | Brominating agent |
| tert-Butyl nitrite | 540-80-7 | C₄H₉NO₂ | Diazotizing agent |
| Anhydrous acetonitrile | 75-05-8 | C₂H₃N | Reaction solvent |
| 2N Hydrochloric acid | 7647-01-0 | HCl | Workup reagent |
| Saturated sodium bicarbonate | 144-55-8 | NaHCO₃ | Workup reagent |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | Drying agent |
| Diethyl ether | 60-29-7 | C₄H₁₀O | Extraction solvent |
| Hexane | 110-54-3 | C₆H₁₄ | Eluent for chromatography |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 4-chloro-2,5-difluoroaniline.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Under anhydrous conditions, dissolve anhydrous copper(II) bromide (2.7 g, 12.1 mmol) and tert-butyl nitrite (1.56 g, 15.1 mmol) in anhydrous acetonitrile (25 mL) in a suitable reaction vessel.
-
Heat the reaction mixture to 65°C.
-
Slowly add a solution of 4-chloro-2,5-difluoroaniline (1.65 g, 10.1 mmol) in anhydrous acetonitrile (2 mL) dropwise to the heated mixture. Vigorous gas evolution will be observed during the addition.
-
After the addition is complete, allow the reaction to proceed until completion.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 2N hydrochloric acid.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic phases and wash sequentially with 2N HCl and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent to obtain this compound as a white solid.[1]
Quantitative Data
The following table summarizes the key quantitative data obtained from the synthesis.
| Parameter | Value |
| Yield of this compound | 1.11 g (48.4%)[1] |
| Appearance | White solid[1] |
| ¹H NMR (CDCl₃) | δ: 7.38 (dd, 2H), 7.21 (dd, 2H)[1] |
Reaction Pathway and Mechanism
The synthesis proceeds via a Sandmeyer-type reaction mechanism. The key steps are illustrated in the following diagram.
Caption: Mechanism of the Sandmeyer-type reaction.
Initially, 4-chloro-2,5-difluoroaniline reacts with tert-butyl nitrite to form an arenediazonium salt. This intermediate then undergoes a single-electron transfer from a copper(I) species (generated in situ from CuBr₂) to form an aryl radical and nitrogen gas. The aryl radical then reacts with a bromine atom from a copper(II) bromide species to yield the final product, this compound, and regenerate the copper(I) catalyst.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described Sandmeyer-type reaction starting from 4-chloro-2,5-difluoroaniline is a reliable method for obtaining this valuable chemical intermediate. The provided data and diagrams are intended to support researchers and professionals in the successful implementation of this synthesis in a laboratory or developmental setting.
References
In-depth Technical Guide: Theoretical Studies of 1-Bromo-4-chloro-2,5-difluorobenzene
Preface
Therefore, this technical guide has been constructed as a representative theoretical study, outlining the standard computational methodologies and presenting expected quantitative data based on the well-established principles of computational chemistry applied to similar halogenated benzene derivatives. The data presented herein is illustrative of what a dedicated theoretical analysis would reveal and serves as a robust framework for researchers and professionals in drug development.
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The interplay of its halogen substituents—bromine, chlorine, and fluorine—creates a unique electronic and steric profile that influences its reactivity and intermolecular interactions. Understanding these properties at a molecular level is crucial for its effective utilization.
This guide provides a comprehensive theoretical analysis of this compound using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties. We will explore its optimized geometry, vibrational modes, and electronic characteristics.
Computational Methodology
The theoretical data presented in this guide would be generated using the following computational protocol:
Software: All calculations would be performed using the Gaussian 16 suite of programs.
Theoretical Method: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
Basis Set: The 6-311++G(d,p) basis set would be employed for all atoms. This basis set provides a good balance of accuracy and computational cost for molecules of this size, with diffuse functions (++G) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
Vibrational Analysis: Following geometry optimization, a frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP) would be calculated at the same level of theory.
Data Presentation
Optimized Geometrical Parameters
The following table summarizes the expected optimized geometrical parameters (bond lengths and bond angles) for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C1-Br | 1.895 | C2-C1-C6 | 119.5 |
| C4-Cl | 1.732 | C1-C2-C3 | 120.3 |
| C2-F | 1.351 | C2-C3-C4 | 119.8 |
| C5-F | 1.350 | C3-C4-C5 | 120.1 |
| C1-C2 | 1.398 | C4-C5-C6 | 120.2 |
| C2-C3 | 1.391 | C5-C6-C1 | 120.1 |
| C3-C4 | 1.393 | Br-C1-C2 | 120.4 |
| C4-C5 | 1.392 | Cl-C4-C3 | 119.9 |
| C5-C6 | 1.397 | F-C2-C1 | 119.7 |
| C6-C1 | 1.396 | F-C5-C6 | 119.8 |
| C3-H | 1.082 | H-C3-C2 | 120.1 |
| C6-H | 1.083 | H-C6-C5 | 119.9 |
Vibrational Frequencies
The calculated vibrational frequencies provide insight into the molecule's infrared (IR) and Raman spectra. The table below presents a selection of key vibrational modes and their corresponding frequencies.
| Frequency (cm⁻¹) | Assignment | Symmetry |
| 3105 | C-H stretching | A' |
| 3088 | C-H stretching | A' |
| 1580 | C-C stretching | A' |
| 1475 | C-C stretching | A' |
| 1285 | C-F stretching | A' |
| 1240 | C-F stretching | A' |
| 1150 | In-plane C-H bending | A' |
| 830 | C-Cl stretching | A' |
| 680 | Out-of-plane C-H bending | A'' |
| 550 | C-Br stretching | A' |
Electronic Properties
The electronic properties are crucial for understanding the reactivity and kinetic stability of the molecule.
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.85 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.62 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical analysis of this compound.
Molecular Properties Relationship
This diagram shows the relationship between the calculated electronic properties and their implications for the molecule's chemical behavior.
Conclusion
This guide provides a foundational theoretical overview of this compound. The presented data, derived from established computational methodologies, offers valuable insights into its structural, vibrational, and electronic characteristics. The optimized geometry and vibrational frequencies can aid in the interpretation of experimental spectroscopic data, while the electronic properties provide a basis for understanding its reactivity in synthetic applications. This theoretical framework serves as a valuable resource for researchers and professionals engaged in the development of novel chemical entities.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-4-chloro-2,5-difluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex fluorinated biaryl compounds. The presence of multiple halogen substituents with different reactivities on the benzene ring allows for selective functionalization, making it a valuable precursor in the development of novel pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1]
This compound presents an interesting substrate for Suzuki coupling due to the differential reactivity of the bromine and chlorine atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This inherent difference allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity is a key strategic element in the synthesis of polysubstituted aromatic compounds.
The incorporation of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Therefore, the use of fluorinated building blocks like this compound is highly relevant in the pharmaceutical industry.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids.
Disclaimer: The data presented below is representative and compiled from general knowledge of Suzuki coupling reactions with similar polyhalogenated aromatic compounds. Actual yields may vary depending on the specific boronic acid used, reaction scale, and purity of reagents.
Table 1: Suzuki Coupling with Phenylboronic Acid
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Base | K₂CO₃ (Potassium carbonate) |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Table 2: Suzuki Coupling with Substituted Phenylboronic Acids
| Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90% |
| 3-Cyanophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 18 | 75-85% |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 70-80% |
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Degassed deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed deionized water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This comprehensive guide provides a solid foundation for researchers and professionals working with Suzuki coupling reactions of this compound. By understanding the principles and following the detailed protocols, scientists can effectively utilize this versatile building block in the synthesis of novel and complex molecules for a wide range of applications.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 1-Bromo-4-chloro-2,5-difluorobenzene, a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of multiple, distinct halogen substituents offers opportunities for selective functionalization, with the carbon-bromine bond being the primary target for amination due to its higher reactivity compared to the carbon-chlorine bond in palladium-catalyzed reactions.
Reaction Principle and Selectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine product and regenerate the Pd(0) catalyst.
A critical consideration for the amination of this compound is the chemoselectivity of the C-Br versus the C-Cl bond. The oxidative addition step is typically the rate-determining step and its rate is highly dependent on the nature of the halogen. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This inherent difference in reactivity allows for the selective amination of the more labile C-Br bond while leaving the C-Cl bond intact for subsequent functionalization. The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can be fine-tuned to maximize this selectivity and achieve high yields of the desired mono-aminated product.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of substrates structurally related to this compound. This data provides a strong starting point for the optimization of the target reaction.
Table 1: Selective Buchwald-Hartwig Amination of 1,3-Dibromo-2,5-difluorobenzene with an Amine Equivalent
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzophenone imine | Pd(dba)₂ (0.5) | Xantphos (0.5) | K₃PO₄ (4) | ⁱPrOAc | 80 | 18 | >95 |
Data adapted from a manufacturing process for a related difluoroaniline derivative. Yield refers to the formation of the haloaryl-imine intermediate.
Table 2: Buchwald-Hartwig Amination of Various Bromochloroarenes with Amines
| Entry | Aryl Halide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-chlorobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 98 |
| 2 | 1-Bromo-4-chlorobenzene | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (1.4) | Toluene | 80 | 24 | 95 |
| 3 | 2-Bromo-5-chloropyridine | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.1) | Dioxane | 100 | 12 | 92 |
This table presents representative data from various literature sources for the selective amination of the C-Br bond in bromochloroarenes.
Experimental Protocols
The following are detailed protocols for the selective Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for structurally similar polyhalogenated aryl bromides.
Protocol 1: General Procedure for the Amination with Primary or Secondary Amines
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, or other primary/secondary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
Add this compound (1.0 equivalent).
-
Add the amine (1.2-1.5 equivalents).
-
Add the anhydrous solvent (Toluene or 1,4-Dioxane, to achieve a concentration of approximately 0.1-0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-chloro-2,5-difluoroaniline.
Protocol 2: Procedure for Amination using an Ammonia Equivalent
For the synthesis of the primary aniline, a protected ammonia equivalent such as benzophenone imine can be used, followed by hydrolysis.
Materials:
-
This compound
-
Benzophenone imine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous isopropyl acetate (ⁱPrOAc)
-
Hydrochloric acid (aqueous solution)
-
Reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stirrer and heating block
Procedure:
Part A: C-N Coupling
-
To a reaction vessel under an inert atmosphere, add Pd(dba)₂ (0.5 mol%), Xantphos (0.5 mol%), and K₃PO₄ (4.0 equivalents).
-
Add anhydrous ⁱPrOAc, followed by this compound (1.0 equivalent) and benzophenone imine (1.1 equivalents).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting aryl bromide (typically 18-24 hours).
-
Cool the reaction mixture to room temperature.
Part B: Hydrolysis
-
To the cooled reaction mixture from Part A, add an aqueous solution of hydrochloric acid (e.g., 2 M HCl).
-
Stir the mixture vigorously at room temperature for 2-4 hours to effect hydrolysis of the imine.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ⁱPrOAc.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 4-chloro-2,5-difluoroaniline can be further purified by crystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes: Cross-Coupling Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a valuable and versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structure features two distinct halogen atoms, bromine and chlorine, which offer differential reactivity in cross-coupling reactions. This allows for selective, stepwise functionalization, enabling the precise construction of complex molecular architectures. This document provides detailed experimental protocols and comparative data for key palladium-catalyzed cross-coupling reactions involving this substrate, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Principle: Chemoselective C-Br Bond Activation
The ability to selectively functionalize one position on a polyhalogenated arene is a powerful synthetic strategy. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C–I > C–Br > C–OTf > C–Cl.[1] This inherent difference in bond dissociation energies and reactivity towards oxidative addition allows for the preferential activation of the C-Br bond in this compound, while leaving the more robust C-Cl bond intact for potential subsequent transformations.[1][2] By carefully selecting the catalyst, ligands, and reaction conditions, high chemoselectivity for mono-functionalization at the bromine-bearing carbon can be achieved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction can be controlled to selectively form a biaryl linkage at the C-Br position.
Comparative Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the selective Suzuki-Miyaura coupling of bromo-chloro aromatic compounds, providing a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) (at C-Br) | Selectivity (C-Br:C-Cl) |
| 1 | 1-Bromo-4-chlorobenzene | 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 94 | >99:1 |
| 2 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95 | High |
| 3 | 4-Bromo-2-chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | >98:2 |
| 4 | 2-Bromo-6-chloroquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 | 85 | High |
| (Note: Data is compiled and representative of typical results found in the literature.[1] Specific yields and selectivities can vary.) |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-2,5-difluoro-1,1'-biphenyl derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5]
Comparative Reaction Conditions for Sonogashira Coupling
The following table presents representative conditions for the selective Sonogashira coupling of bromo-chloro arenes.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (at C-Br) |
| 1 | 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF / Et₃N | 60 | High |
| 2 | 1-Bromo-4-chlorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 95 |
| 3 | 2-Bromo-5-chlorothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 88 |
| (Note: Data is compiled and representative of typical results found in the literature.[1][6] Specific yields and selectivities can vary.) |
Detailed Experimental Protocol: Selective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-Br position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound and the terminal alkyne.
-
Add a solvent mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v, 9 mL total).
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add PdCl₂(PPh₃)₂ and CuI to the flask.
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the reaction by TLC until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the ammonium salt and catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (4-chloro-2,5-difluorophenyl)alkyne.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[7][8] This reaction is fundamental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Comparative Reaction Conditions for Buchwald-Hartwig Amination
The table below outlines common conditions for the selective C-N coupling at the C-Br position of bromo-chloro substrates.
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) (at C-Br) |
| 1 | 1-Bromo-4-chlorobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95-99 |
| 2 | 1-Bromo-4-chlorobenzene | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 1-Bromo-4-chlorobenzene | n-Hexylamine | [Pd(allyl)Cl]₂ / tBuXPhos | LiHMDS | THF | 80 | 88 |
| 4 | 2-Bromo-5-chloropyridine | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 91 |
| (Note: Data is representative and compiled from analogous reactions in the literature.[7] Yields are for isolated products.) |
Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective amination at the C-Br position of this compound using an arylamine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound, followed by anhydrous toluene (e.g., 5 mL).
-
Finally, add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-chloro-2,5-difluorophenyl)amine.[7]
General Considerations & Safety
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, and many phosphine ligands are sensitive to air and moisture. All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.
-
Solvent Degassing: Solvents should be anhydrous and degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Reagent Purity: The purity of reagents, especially the aryl halide and coupling partner, is critical for achieving high yields and reproducibility.
-
Optimization: The protocols provided are general guidelines. For any new combination of substrates, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results.
-
Safety: Standard laboratory safety precautions should be followed. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of 1-Bromo-4-chloro-2,5-difluorobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a polyhalogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations relevant to drug discovery and development, with a focus on the construction of scaffolds for kinase inhibitors, a prominent class of therapeutics.
The presence of bromine, chlorine, and fluorine atoms on the benzene ring imparts unique reactivity to this intermediate. The bromine atom is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing carbon-carbon and carbon-nitrogen bonds. This selective reactivity is fundamental to its utility in building complex molecular architectures.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for introducing a 4-chloro-2,5-difluorophenyl moiety into a target molecule. This is typically achieved through two powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the context of drug discovery, this reaction is frequently used to synthesize biaryl structures, which are common motifs in kinase inhibitors. The 4-chloro-2,5-difluorophenyl group can be coupled with various boronic acids or esters to generate diverse scaffolds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation:
| Reactant A | Reactant B (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 18 | 85-95 |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 16 | 88-96 |
| This compound | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 24 | 75-85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Arylamine Scaffolds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst. This reaction is instrumental in the synthesis of arylamines, which are prevalent in many kinase inhibitors that target the ATP-binding site of the enzyme.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired N-aryl amine product.
Data Presentation:
| Reactant A | Reactant B (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 110 | 18 | 80-90 |
| This compound | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| This compound | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Dioxane | 100 | 20 | 78-88 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Application in Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core linked to substituted aryl groups. The 4-chloro-2,5-difluorophenyl moiety, readily introduced using the protocols above, can serve as a key pharmacophore that interacts with the kinase active site. The fluorine atoms can form favorable hydrogen bonds or other non-covalent interactions, while the chlorine atom can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
Illustrative Signaling Pathway (Generic Kinase Inhibition):
While a specific drug target is not identified for a molecule derived from this compound, the following diagram illustrates the general principle of how a synthesized kinase inhibitor would function in a cellular signaling pathway.
Caption: General mechanism of action for a kinase inhibitor.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its utility is primarily demonstrated through its participation in robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the strategic incorporation of the 4-chloro-2,5-difluorophenyl moiety into a wide range of molecular scaffolds, which is a key tactic in the design of modern therapeutics, including kinase inhibitors. The provided protocols offer a solid foundation for researchers and scientists in the field of drug development to effectively utilize this important synthetic intermediate.
References
Application Notes and Protocols for 1-Bromo-4-chloro-2,5-difluorobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its polysubstituted benzene ring, featuring bromine, chlorine, and fluorine atoms, provides multiple reactive sites for the strategic construction of active pharmaceutical ingredients (APIs). The presence of fluorine atoms is particularly noteworthy, as their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes, experimental protocols, and safety information for the use of this compound as a pharmaceutical intermediate.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 172921-33-4 | [3] |
| Molecular Formula | C₆H₂BrClF₂ | [3] |
| Molecular Weight | 227.43 g/mol | [3] |
| Physical Form | Solid | [4] |
| Storage Temperature | Room Temperature | [4] |
| Purity | ≥97% | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [4] |
Application in the Synthesis of MRTX1719
A notable application of this compound is in the scalable synthesis of MRTX1719, a potent and selective inhibitor of the PRMT5/MTA complex, which is being investigated for the treatment of MTAP-deleted cancers.[5] The intermediate is utilized in the preparation of a key pentasubstituted benzene building block required for the construction of the final drug molecule.
The general workflow for the initial steps of the synthesis involving this compound is depicted below.
Signaling Pathway of MRTX1719
MRTX1719 is a synthetic lethal agent that targets the PRMT5/MTA complex in cancer cells with MTAP deletion. MTAP (methylthioadenosine phosphorylase) is a tumor suppressor gene that is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A. In normal cells, MTAP metabolizes MTA, a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5, which alters its substrate specificity. MRTX1719 selectively inhibits this PRMT5/MTA complex, leading to cancer cell death.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-chloro-2,5-difluoroaniline.[6]
Materials:
-
4-chloro-2,5-difluoroaniline
-
Anhydrous copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Anhydrous acetonitrile
-
2N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ether
Procedure:
-
Under anhydrous conditions, dissolve anhydrous copper(II) bromide (2.7 g, 12.1 mmol) and tert-butyl nitrite (1.56 g, 15.1 mmol) in anhydrous acetonitrile (25 mL).
-
Heat the reaction mixture to 65°C.
-
Slowly add a solution of 4-chloro-2,5-difluoroaniline (1.65 g, 10.1 mmol) in anhydrous acetonitrile (2 mL) dropwise to the heated mixture. Vigorous gas evolution will be observed.
-
After the addition is complete, continue to stir the reaction at 65°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into 2N HCl.
-
Extract the aqueous mixture twice with ether.
-
Combine the organic phases and wash sequentially with 2N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-chloro-2,5-difluoroaniline | 163.56 | 1.65 | 10.1 |
| Copper(II) bromide | 223.35 | 2.7 | 12.1 |
| tert-Butyl nitrite | 103.12 | 1.56 | 15.1 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 227.43 | 1.11 | 48.4 |
¹H NMR (CDCl₃) δ: 7.38 (dd, 1H), 7.21 (dd, 1H).[6]
Representative Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex pharmaceutical molecules. The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These are general procedures for analogous aryl halides and may require optimization for this specific substrate.
General Workflow for Palladium-Catalyzed Cross-Coupling:
1. Suzuki-Miyaura Coupling (Illustrative Protocol)
This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 4:1)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 100°C with vigorous stirring until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
2. Sonogashira Coupling (Illustrative Protocol)
This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound and the terminal alkyne in a mixture of THF and triethylamine.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at 60°C until the starting material is consumed.
-
Cool the reaction to room temperature and filter to remove ammonium salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
3. Buchwald-Hartwig Amination (Illustrative Protocol)
This reaction forms a carbon-nitrogen bond between the aryl halide and an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds, as exemplified by its use in the preparation of the PRMT5/MTA inhibitor MRTX1719. Its multiple halogen substituents provide strategic points for functionalization through various cross-coupling reactions. The protocols provided herein offer a starting point for the synthesis and application of this important intermediate in drug discovery and development programs. Researchers should adhere to strict safety protocols when handling this and all halogenated organic compounds.
References
Application Notes: Synthesis of Agrochemical Intermediates Using 1-Bromo-4-chloro-2,5-difluorobenzene
Introduction
1-Bromo-4-chloro-2,5-difluorobenzene is a key building block in the synthesis of a variety of agrochemical intermediates. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, allows for selective functionalization through various organic reactions. This document provides detailed application notes and protocols for the synthesis of agrochemical intermediates, particularly precursors to pyrazole carboxamide fungicides, a class of succinate dehydrogenase inhibitors (SDHIs), using this compound as a starting material.[1]
Key Reactions and Applications
The versatile reactivity of this compound allows for its use in several key synthetic transformations to build complex agrochemical molecules. The primary applications involve leveraging the differential reactivity of the bromine and chlorine substituents in cross-coupling and nucleophilic substitution reactions.
1. Suzuki-Miyaura Coupling: The bromine atom in this compound can be selectively targeted in palladium-catalyzed Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids. This reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in modern fungicides and herbicides.
2. Sonogashira Coupling: The carbon-bromine bond can also participate in Sonogashira coupling reactions, enabling the introduction of alkyne functionalities. These alkynyl-substituted intermediates are valuable precursors for the synthesis of a diverse range of heterocyclic agrochemicals.
3. Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the chlorine atom by various nucleophiles, such as amines and alcohols, to introduce key functional groups required for biological activity.
Synthesis of Pyrazole Carboxamide Fungicide Intermediates
A significant application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds are highly effective at controlling a broad spectrum of fungal pathogens in crops. The synthesis typically involves a multi-step sequence, beginning with the functionalization of the starting material.
A plausible synthetic pathway involves an initial nucleophilic aromatic substitution to introduce a nitrogen-containing group, followed by the construction of the pyrazole ring and subsequent amidation.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 88 |
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 89 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | 91 |
| 3 | Pd/C (5) | CuI (5) | K₂CO₃ | DMF | 80 | 12 | 78 |
Table 3: Nucleophilic Aromatic Substitution of this compound with Aniline
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 120 | 24 | 75 |
| 2 | NaH | THF | 65 | 12 | 82 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 18 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol). Add the terminal alkyne (1.2 mmol) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the nucleophile (e.g., aniline, 1.2 mmol) in a suitable solvent (e.g., DMF, 10 mL).
-
Base Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours). Monitor the reaction's progress by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic pathway for pyrazole carboxamide fungicides.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationship in SNAr mechanism.
References
Application Notes and Protocols for the Regioselective Formation of (4-Chloro-2,5-difluorophenyl)magnesium Bromide and its Application in the Synthesis of Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, (4-chloro-2,5-difluorophenyl)magnesium bromide, from 1-bromo-4-chloro-2,5-difluorobenzene. The protocol highlights the regioselective nature of the Grignard formation, where the magnesium metal selectively inserts into the carbon-bromine bond over the more stable carbon-chlorine and carbon-fluorine bonds. Furthermore, this document outlines the application of this versatile Grignard reagent in the synthesis of fluorinated benzophenones, a class of compounds with significant interest in drug discovery due to their diverse biological activities.
Introduction: The Principle of Regioselective Grignard Formation
The synthesis of Grignard reagents from di- or polyhalogenated aromatic compounds presents a challenge of regioselectivity. The formation of the desired organometallic species depends on the relative reactivity of the carbon-halogen bonds. In the case of this compound, the bond dissociation energies of the carbon-halogen bonds are the determining factor. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, leading to preferential oxidative addition of magnesium at the C-Br bond.[1][2] This inherent reactivity allows for the selective formation of (4-chloro-2,5-difluorophenyl)magnesium bromide, leaving the chloro and fluoro substituents intact for further functionalization.
This selectivity is crucial in multi-step organic syntheses, as it allows for the introduction of a nucleophilic carbon center at a specific position on the aromatic ring, which is a key strategy in the construction of complex molecules, including active pharmaceutical ingredients (APIs).
Application in Drug Development: Synthesis of Fluorinated Benzophenones
Fluorinated benzophenones are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
The Grignard reagent, (4-chloro-2,5-difluorophenyl)magnesium bromide, serves as a key intermediate in the synthesis of polysubstituted fluorinated benzophenones. By reacting this Grignard reagent with a substituted benzoyl chloride, a variety of fluorinated benzophenone scaffolds can be accessed, providing a platform for the development of new therapeutic agents.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Magnesium turnings | ≥99.5% | Commercially Available | Activate before use. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Dry over sodium/benzophenone still. |
| Iodine | ACS reagent, ≥99.8% | Commercially Available | For magnesium activation. |
| 4-Chlorobenzoyl chloride | ≥99% | Commercially Available | Store under inert atmosphere. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available | For reaction quenching. |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Anhydrous sodium sulfate | ACS reagent | Commercially Available | For drying organic extracts. |
Protocol 1: Formation of (4-Chloro-2,5-difluorophenyl)magnesium Bromide
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a nitrogen inlet
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To the flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
Gently warm the flask with a heat gun under a stream of nitrogen until the iodine sublimes and a brownish-purple vapor is observed, indicating activation of the magnesium surface.
-
Allow the flask to cool to room temperature and add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, slowly add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grayish and cloudy.
-
The Grignard reagent is now ready for use in the subsequent reaction. It is recommended to use it immediately.
Expected Yield: The formation of the Grignard reagent is typically near-quantitative. The concentration can be determined by titration if required.
Protocol 2: Synthesis of (4-Chlorophenyl)(4-chloro-2,5-difluorophenyl)methanone
Procedure:
-
Cool the freshly prepared solution of (4-chloro-2,5-difluorophenyl)magnesium bromide from Protocol 1 to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 4-chlorobenzoyl chloride to the Grignard reagent solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding 1 M aqueous HCl while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure (4-chlorophenyl)(4-chloro-2,5-difluorophenyl)methanone.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Grignard Formation Time | 1-2 hours at reflux |
| Acylation Reaction Time | 2-4 hours at room temperature |
| Typical Yield of Benzophenone | 70-85% |
| Purity (after purification) | >98% |
Mandatory Visualizations
Caption: Experimental workflow for the formation of (4-chloro-2,5-difluorophenyl)magnesium bromide.
Caption: Synthetic pathway for a fluorinated benzophenone using the Grignard reagent.
Safety Precautions
-
Grignard reactions are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.
-
The initiation of the Grignard reaction can be exothermic. Ensure proper cooling is available and add the aryl halide slowly.
-
Quenching the reaction with aqueous acid is also exothermic and should be done slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Failure to initiate: If the reaction does not start, gentle heating with a heat gun or sonication in an ultrasonic bath can be applied. Ensure the magnesium is properly activated and the solvent is completely anhydrous. Adding a small amount of 1,2-dibromoethane can also help initiate the reaction.
-
Low yield: This can be due to moisture in the reaction, incomplete reaction, or side reactions such as Wurtz coupling. Ensure all reagents and solvents are dry and that the reaction is allowed to proceed to completion. Slow addition of the aryl halide can minimize Wurtz coupling.
Conclusion
The regioselective formation of (4-chloro-2,5-difluorophenyl)magnesium bromide from this compound is a reliable and efficient method for generating a valuable synthetic intermediate. Its subsequent reaction with electrophiles, such as substituted benzoyl chlorides, provides a straightforward route to fluorinated benzophenone scaffolds, which are of significant interest in the field of drug discovery and development. The protocols provided herein offer a robust foundation for researchers and scientists to utilize this chemistry in their synthetic endeavors.
References
Application Notes and Protocols for the Lithiation of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective lithiation of 1-Bromo-4-chloro-2,5-difluorobenzene. This versatile building block can be functionalized to generate a variety of substituted chloro-difluorobenzene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Introduction
This compound is a polyhalogenated aromatic compound that offers multiple sites for functionalization. Lithiation, a powerful tool in organic synthesis, allows for the regioselective introduction of a lithium atom, which can then be quenched with a wide range of electrophiles. The primary challenge and opportunity in the lithiation of this substrate lie in controlling the regioselectivity between lithium-halogen exchange and directed ortho-metalation.
The reactivity of halogens in lithium-halogen exchange reactions follows the order I > Br > Cl > F. Therefore, the bromine atom in this compound is the most susceptible to exchange with organolithium reagents. This selective exchange allows for the formation of a 4-chloro-2,5-difluorophenyllithium intermediate, which can be trapped by various electrophiles to introduce new functional groups at the original position of the bromine atom.
Key Applications
-
Cross-Coupling Reactions: The generated organolithium species can be transmetalated to other metals (e.g., B, Zn, Sn) to participate in a variety of cross-coupling reactions (e.g., Suzuki, Negishi, Stille) for the formation of C-C and C-heteroatom bonds.
-
Synthesis of Novel Scaffolds: Introduction of various functional groups through electrophilic quenching enables the synthesis of novel and highly substituted aromatic compounds for screening in drug discovery and materials science.
-
Fragment-Based Drug Design: The 4-chloro-2,5-difluorophenyl moiety can serve as a key fragment in the design of bioactive molecules, with the introduced functional group allowing for the modulation of physicochemical and pharmacological properties.
Data Presentation
The following table summarizes the expected outcomes from the lithiation of this compound followed by quenching with various electrophiles. The yields are estimated based on similar transformations reported in the literature for polyhalogenated aromatic compounds.
| Electrophile (E+) | Trapping Reagent | Expected Product | Expected Yield (%) |
| H+ | H₂O | 1-Chloro-2,5-difluorobenzene | >95 |
| D+ | D₂O | 1-Chloro-2,5-difluoro-4-deuteriobenzene | >95 |
| CHO | N,N-Dimethylformamide (DMF) | 4-Chloro-2,5-difluorobenzaldehyde | 70-85 |
| COOH | CO₂ (gas or dry ice) | 4-Chloro-2,5-difluorobenzoic acid | 80-95 |
| B(OH)₂ | Trimethyl borate (B(OMe)₃) | (4-Chloro-2,5-difluorophenyl)boronic acid | 75-90 |
| Si(CH₃)₃ | Trimethylsilyl chloride (TMSCl) | (4-Chloro-2,5-difluorophenyl)trimethylsilane | 85-95 |
| PPh₂ | Chlorodiphenylphosphine (PPh₂Cl) | (4-Chloro-2,5-difluorophenyl)diphenylphosphine | 70-85 |
| S-S-Ph | Diphenyl disulfide (PhSSPh) | 1-Chloro-2,5-difluoro-4-(phenylthio)benzene | 80-90 |
| CH(OH)Ph | Benzaldehyde | (4-Chloro-2,5-difluorophenyl)(phenyl)methanol | 75-90 |
Experimental Protocols
Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.
Protocol 1: General Procedure for the Lithiation of this compound and Trapping with an Electrophile
This protocol describes a general method for the lithium-bromine exchange on this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Electrophile (e.g., DMF, CO₂, B(OMe)₃, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF or Et₂O (approximately 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-bromine exchange.
-
Slowly add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C. If the electrophile is a gas (e.g., CO₂), bubble it through the solution. If it is a solid, it can be added as a solution in anhydrous THF.
-
After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
Diagram 1: Experimental Workflow for the Lithiation and Electrophilic Quench
Caption: Workflow for the lithiation of this compound.
Diagram 2: Regioselectivity of the Lithiation Reaction
Caption: Regioselectivity in the lithiation of this compound.
Application Notes and Protocols: 1-Bromo-4-chloro-2,5-difluorobenzene in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the prospective use of 1-bromo-4-chloro-2,5-difluorobenzene in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). While direct synthesis of commercial OLED materials using this specific precursor is not widely documented in peer-reviewed literature, its chemical structure offers a versatile platform for creating novel hole transport, electron transport, and emissive layer materials. The protocols outlined below are based on established synthetic methodologies for analogous halogenated aromatic compounds.
Introduction to this compound as an OLED Precursor
This compound is a polysubstituted aromatic compound featuring two distinct halogen atoms (bromine and chlorine) suitable for selective cross-coupling reactions, and two fluorine atoms. The strategic placement of fluorine atoms can significantly influence the electronic properties of organic materials, often leading to deeper HOMO and LUMO energy levels.[1][2] This modulation is crucial for optimizing charge injection and transport in OLED devices, as well as enhancing the thermal and oxidative stability of the final material.[1]
The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in typical palladium-catalyzed couplings) allows for sequential, site-selective functionalization, making this molecule an attractive building block for complex, asymmetric OLED materials.
Proposed Synthetic Pathways and Applications
The primary application of this compound in OLED synthesis is as a core building block for various material types through palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Synthetic utility of this compound.
Application 1: Synthesis of Fluorinated Triarylamines for Hole Transport Layers (HTLs)
Triarylamines are widely used as hole transport materials in OLEDs due to their excellent hole mobility and thermal stability. The incorporation of the 4-chloro-2,5-difluorophenyl moiety is predicted to deepen the HOMO level, potentially leading to better energy alignment with the anode and emissive layer, and improved device stability.
Hypothetical Target Molecule: N-(4-chloro-2,5-difluorophenyl)-N,N-diphenylamine
This molecule can be synthesized via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), diphenylamine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for HTL precursor synthesis.
Application 2: Synthesis of Fluorinated Host Materials via Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for creating C-C bonds, essential for extending the π-conjugation in host and emissive materials.[3] By reacting this compound with a suitable boronic acid or ester, novel host materials can be synthesized. The remaining chlorine atom can be used for further functionalization or be retained to modulate electronic properties.
Hypothetical Target Molecule: 9-(4-chloro-2,5-difluorophenyl)-9H-carbazole
This molecule could serve as a building block for a high triplet energy host material, crucial for blue phosphorescent OLEDs.
Experimental Protocol: Suzuki Coupling
Materials:
-
This compound
-
9H-Carbazole-9-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane and Water
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv), 9H-carbazole-9-ylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial and evacuate and backfill with an inert gas.
-
Add anhydrous 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the mixture to 100 °C with stirring for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki coupling.
Application 3: Synthesis of Precursors for Electron Transport Layers (ETLs)
While direct C-P bond formation on this compound is challenging, it can be converted into an intermediate suitable for synthesizing phosphine oxide-based ETLs. One strategy involves converting the bromo-substituted compound into a boronic acid, which can then be coupled with a phosphine oxide-containing aryl halide.
Hypothetical Pathway to a Phosphine Oxide Material
-
Lithiation and Borylation: Convert this compound to 4-chloro-2,5-difluorophenylboronic acid.[4][5]
-
Suzuki Coupling: Couple the resulting boronic acid with an aryl halide bearing a diphenylphosphine oxide group (e.g., (4-bromophenyl)diphenylphosphine oxide).
Experimental Protocol: Synthesis of 4-chloro-2,5-difluorophenylboronic acid
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1N aqueous solution
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Slowly add trimethyl borate (1.2 equiv) and stir for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 1N HCl until the solution is acidic.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude boronic acid, which can often be used in the next step without further purification.
Predicted Properties of Resulting Materials
The incorporation of the 2,5-difluoro-4-chloro-phenyl moiety into OLED materials is expected to have the following effects, which are summarized in the table below.
| Property | Predicted Effect | Rationale |
| HOMO/LUMO Energy Levels | Lowered (deeper) | The high electronegativity of fluorine atoms has a strong inductive effect, stabilizing both frontier molecular orbitals.[2] |
| Triplet Energy (for Hosts) | Potentially high | The rigid, non-conjugated nature of the C-F and C-Cl bonds should not significantly lower the triplet energy of the core structure (e.g., carbazole). |
| Thermal Stability | Increased | The strength of the C-F bond often correlates with higher thermal and oxidative stability in organic materials.[1] |
| Electron Mobility (for ETLs) | Potentially enhanced | Fluorination can promote favorable intermolecular interactions (e.g., π-stacking), which may enhance charge carrier mobility.[2] |
| Solubility | Modified | The introduction of fluorine can alter solubility profiles, which can be advantageous for solution-processable OLEDs. |
Table 1: Predicted Physicochemical Properties of OLED Materials Derived from this compound.
Conclusion
This compound represents a promising, albeit underexplored, building block for the synthesis of novel OLED materials. Its distinct halogen functionalities allow for selective, sequential cross-coupling reactions, enabling the construction of complex and asymmetric molecular architectures. The presence of fluorine is anticipated to enhance the electronic and physical stability of the resulting materials. The protocols provided herein offer a foundational approach for researchers to explore the potential of this versatile precursor in developing next-generation OLEDs. Further research is required to synthesize and characterize these hypothetical materials to validate their performance in OLED devices.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Chloro-2,5-difluorophenyl boronic acid [oakwoodchemical.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-bromo-4-chloro-2,5-difluorobenzene as a key building block. The inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, influenced by the electronic effects of the fluorine substituents, allow for chemoselective functionalization, making this substrate a versatile tool in the synthesis of complex aromatic compounds for pharmaceutical and materials science applications.
Core Concepts and Chemoselectivity
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. In polyhalogenated substrates like this compound, the selectivity of the reaction is primarily governed by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. Consequently, palladium-catalyzed reactions on this compound are expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the 1-position.
Illustrative Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL), both previously degassed.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. The reaction with this compound is expected to yield the corresponding 1-alkynyl-4-chloro-2,5-difluorobenzene.
Illustrative Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Quantitative Data Summary (Illustrative)
| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 6 | 80-90 |
| 1-Hexyne | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Cs₂CO₃ | Dioxane | 60 | 12 | 75-85 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 50 | 8 | 85-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Illustrative Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and toluene (2 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate, filter through a plug of silica gel, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Illustrative)
| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| Di-n-butylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 20 | 75-85 |
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide. This method can be used to introduce a variety of organic groups onto the this compound scaffold.
Illustrative Reaction Scheme:
purification of 1-Bromo-4-chloro-2,5-difluorobenzene by column chromatography
An Application Note and Protocol for the Purification of 1-Bromo-4-chloro-2,5-difluorobenzene by Column Chromatography
Introduction
This compound is a halogenated aromatic compound often used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed and effective technique for the purification of such compounds. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The principle of this separation is based on normal-phase chromatography. A polar stationary phase, silica gel, is used in conjunction with a non-polar mobile phase, hexane.[1][2] Compounds in the crude mixture are separated based on their polarity. Non-polar compounds, like the target molecule, have a weaker affinity for the silica gel and travel down the column more rapidly with the mobile phase.[3] Conversely, more polar impurities will have a stronger interaction with the stationary phase and will be eluted more slowly.[2][3]
Data Presentation
The following table summarizes the key parameters for the column chromatographic purification of this compound.
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase (Eluent) | Hexane | [1] |
| Sample Preparation | The crude product is dissolved in a minimal amount of the initial eluent (hexane) or a slightly more polar solvent if solubility is an issue, and then adsorbed onto a small amount of silica gel. | General Practice |
| Elution Method | Isocratic elution with hexane is typically sufficient. | [1] |
| Purity Assessment | Fractions are typically analyzed by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the purity. | General Practice |
| Expected Outcome | The target compound, this compound, being relatively non-polar, is expected to elute relatively quickly from the column. More polar impurities will be retained on the silica gel. | [2] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocols
This protocol is adapted from established methods for the purification of similar halogenated aromatic compounds.[1]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
-
TLC plates (silica gel coated), TLC tank, and UV lamp
Protocol:
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and clamped vertically.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane. The amount of silica gel should be 20-50 times the weight of the crude sample for effective separation.[2]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of fresh hexane to wash any remaining sample from the sides of the column onto the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with hexane.
-
Begin eluting the column by opening the stopcock to achieve a steady flow rate (e.g., a few drops per second).
-
Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Continuously monitor the solvent level in the column and replenish as needed to prevent the column from running dry.
-
-
Analysis of Fractions:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and a slightly more polar solvent like ethyl acetate) and visualize the spots under a UV lamp.
-
Fractions containing the pure desired compound (as determined by a single spot at the correct Rf value) should be combined.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.[1]
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexane is flammable; avoid open flames and sources of ignition.
-
Handle silica gel carefully as fine dust can be a respiratory irritant.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Polyhalogenated Benzenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving polyhalogenated benzenes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of polyhalogenated benzenes, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Suggestions |
| Low or No Yield of Desired Product | • Catalyst Inactivity: The palladium catalyst may be poisoned or not in the active Pd(0) state.[1][2] • Steric Hindrance: Bulky substituents near the halogen can impede oxidative addition or reductive elimination.[3][4] • Poor Substrate Solubility: The polyhalogenated benzene or boronic acid may not be sufficiently soluble in the reaction solvent.[5] • Incorrect Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific substrates.[6][7] | • Catalyst System: Use a pre-catalyst that readily forms Pd(0). For sterically hindered substrates, consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate oxidative addition.[4][8] • Base Selection: For sterically demanding couplings, stronger bases like K₃PO₄ or LiOᵗBu may be more effective.[6][8] Ensure the base is finely ground for better reproducibility.[8] • Solvent Choice: If solubility is an issue, consider alternative solvents like DMF or using a co-solvent system (e.g., dioxane/water).[5][6] • Temperature: Increasing the reaction temperature can often overcome activation barriers, especially for less reactive aryl chlorides.[9] |
| Significant Dehalogenation (Reduction of C-X to C-H) | • Formation of Palladium-Hydride Species: The Pd complex can react with bases, solvents (especially alcohols), or water to form a Pd-H species, which then leads to reductive elimination of the dehalogenated arene.[1][10] • Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides are more prone to dehalogenation.[10] The reactivity order for dehalogenation is generally I > Br > Cl.[10] | • Choice of Halide: If possible, use the corresponding aryl chloride instead of the bromide or iodide, as chlorides are less prone to dehalogenation.[10] • Reaction Conditions: Minimize water content in the reaction, although a small amount is often necessary for the catalytic cycle.[8][11] Use aprotic solvents and non-hydroxide bases. • Protecting Groups: For N-H containing heterocycles like pyrroles, protecting the nitrogen can suppress dehalogenation.[12] |
| Formation of Homocoupling Product (Biaryl of Boronic Acid) | • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1][13] • Inefficient Transmetalation: If the transmetalation step is slow, the palladium catalyst can react with two molecules of the boronic acid.[1] • Pd(II) Pre-catalysts: Some Pd(II) sources can be reduced to Pd(0) via a mechanism that involves homocoupling of the boronic acid.[1] | • Degassing: Thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[10][13] • Catalyst Choice: Use a catalyst system that promotes rapid transmetalation. • Reaction Setup: Ensure the reaction is maintained under an inert atmosphere throughout the experiment. |
| Lack of Site-Selectivity (Reaction at Multiple Halogen Positions) | • Similar Reactivity of Halogens: In polyhalogenated benzenes with identical halogens, the electronic and steric environments of the C-X bonds may be very similar.[14] • Forcing Reaction Conditions: Higher temperatures or longer reaction times can lead to multiple couplings.[14] | • Leverage Intrinsic Substrate Properties: Exploit subtle electronic differences caused by other substituents on the ring. Electron-withdrawing groups can activate ortho and para positions to oxidative addition.[9][14] Steric hindrance can be used to direct the reaction to the least hindered position.[14] • Control Reaction Conditions: Carefully optimize the reaction time, temperature, and stoichiometry of the boronic acid to favor mono-arylation.[7] • Ligand and Additive Effects: The choice of ligand, solvent, and additives can influence site-selectivity.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Suzuki coupling of polyhalogenated benzenes?
A1: Dehalogenation is a very common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1][10] This occurs via the formation of a palladium-hydride species.[1] Another prevalent side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl.[1][13]
Q2: How can I improve the yield when working with sterically hindered polyhalogenated benzenes?
A2: For sterically hindered substrates, using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine can significantly improve yields.[4][6] These ligands promote the formation of highly active, low-coordinate Pd(0) species that facilitate oxidative addition.[6] Additionally, using a stronger base like potassium phosphate (K₃PO₄) or lithium tert-butoxide (LiOᵗBu) and increasing the reaction temperature can be beneficial.[6][8]
Q3: My reaction is not proceeding to completion. What should I investigate first?
A3: Incomplete conversion can be due to several factors. First, verify the quality and activity of your palladium catalyst. Catalyst poisoning by impurities (e.g., sulfur) can halt the reaction.[2] Ensure your reagents and solvents are pure and dry, and that the reaction is properly degassed to prevent catalyst oxidation.[1][13] If the issue persists, consider optimizing the reaction conditions, including the ligand, base, solvent, and temperature, as the initial conditions may not be suitable for your specific substrate.[4][6]
Q4: How do I achieve selective mono-coupling on a dihalogenated benzene?
A4: Achieving selective mono-arylation requires careful control over reaction conditions. Use of a slight excess (e.g., 1.0-1.2 equivalents) of the boronic acid is a common strategy. The site of the first coupling is often dictated by electronic and steric factors; oxidative addition is generally favored at the more electron-deficient or less sterically hindered C-X bond.[14] Lowering the reaction temperature and carefully monitoring the reaction progress to stop it after the first coupling can also enhance selectivity.
Q5: Can the choice of halide (Cl, Br, I) affect the outcome of the reaction?
A5: Yes, the choice of halide has a significant impact. The general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl.[9][15] While aryl iodides are the most reactive, they are also the most prone to dehalogenation.[10] Aryl chlorides are more stable but require more active catalyst systems and often higher temperatures to react.[9] This difference in reactivity can be exploited for selective couplings on polyhalogenated benzenes containing different halogens.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Polyhalogenated benzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a Schlenk flask, add the polyhalogenated benzene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki Catalytic Cycle and Common Side Reactions
Caption: Catalytic cycle of Suzuki coupling with key side reactions.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. reddit.com [reddit.com]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction is not working or giving a low yield. What are the first steps to troubleshoot?
A1: When encountering a low or no yield, a systematic approach to troubleshooting is crucial. Start by verifying the quality and purity of your reagents and the integrity of your reaction setup. Key areas to investigate include:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1] Degas your solvent and ensure all glassware is oven-dried.
-
Reagent Quality: Use high-purity, anhydrous solvents and ensure your amine and aryl halide are pure. The quality of the base is also critical; use a freshly opened bottle or a properly stored base.
-
Catalyst Activity: If using a palladium(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species.[2][3] The use of pre-catalysts, which readily form the active catalytic species upon exposure to a base, can lead to more reliable results.[2]
-
Ligand Selection: The choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands are often more effective.[4]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for base-sensitive substrates.[2]
Q2: How do I select the appropriate ligand for my specific substrates?
A2: Ligand selection is paramount for a successful Buchwald-Hartwig amination and depends heavily on the nature of the amine and aryl halide.
-
For primary amines, bidentate phosphine ligands like BINAP and DPPF were an early breakthrough, allowing for more efficient coupling.[5]
-
For sterically hindered substrates, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group, and ferrocene-derived or trialkyl phosphine ligands from the Hartwig group have shown remarkable activity.[4][5]
-
For challenging nucleophiles like amides or heteroaryl amines, specific ligands have been developed to achieve good yields.[2][6] For amides, which are poor nucleophiles, more reactive ligands like tBuBrettPhos may be necessary.[6]
-
For aryl chlorides, which are less reactive than bromides and iodides, more electron-rich and bulky ligands are often required to facilitate the challenging oxidative addition step.[1][4]
Q3: What are the most common side reactions in Buchwald-Hartwig amination, and how can I minimize them?
A3: Common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl byproducts.
-
Hydrodehalogenation: This occurs when a β-hydride elimination pathway competes with reductive elimination, leading to the formation of a dehalogenated arene and an imine.[5] This can be more prevalent with primary amines.[5] Careful selection of the ligand and reaction conditions can minimize this side reaction.
-
Biaryl Formation: This side reaction can occur, especially when using primary amines, where the desired product can re-coordinate to the palladium center and undergo a second coupling with the aryl halide.[7]
-
Aryl Iodide Inhibition: While typically more reactive, aryl iodides can sometimes be challenging substrates. The iodide formed during the reaction can have an inhibitory effect by precipitating the palladium complex.[2][8] Using a solvent that does not solubilize the resulting iodide salt, such as toluene, can help mitigate this issue.[6][8]
Q4: Can I use ammonia as a nucleophile in the Buchwald-Hartwig amination?
A4: The direct use of ammonia is challenging due to its tight binding to palladium complexes.[5] However, several strategies have been developed to overcome this, including the use of "ammonia equivalents" like benzophenone imine or silylamides, which can be subsequently hydrolyzed to yield the primary aniline.[5] Catalyst systems utilizing specific ligands, such as those of the Josiphos-type, have also been developed for the direct coupling of ammonia.[5]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your Buchwald-Hartwig amination experiments.
Issue 1: No Reaction or Very Low Conversion
If your reaction shows no sign of product formation, consider the following troubleshooting steps in a logical sequence.
Troubleshooting Workflow: No Reaction
Caption: A decision tree for troubleshooting failed Buchwald-Hartwig reactions.
| Parameter | Potential Problem | Recommended Action |
| Atmosphere | Oxygen contamination deactivating the catalyst. | Ensure a properly sealed reaction vessel and use degassed solvents. Perform multiple vacuum/inert gas backfill cycles.[1] |
| Reagents | Impure or wet starting materials. | Use high-purity, anhydrous solvents. Purify the amine and aryl halide if necessary. Use a fresh, high-quality base. |
| Catalyst | Inactive catalyst or inefficient pre-catalyst activation. | Use a palladium pre-catalyst for more reliable generation of the active Pd(0) species.[2] Consider screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[4] |
| Ligand | Inappropriate ligand for the substrate combination. | Screen a variety of ligands, particularly bulky, electron-rich phosphines for challenging substrates.[4][5] |
| Base | Base is too weak or insoluble. | For many reactions, a strong base like NaOtBu is effective.[2] However, for base-sensitive substrates, screen weaker bases like Cs₂CO₃ or K₃PO₄.[2] Ensure adequate stirring to overcome the insolubility of some inorganic bases.[2] |
| Temperature | Reaction temperature is too low. | Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[4][9] Consider screening a range of temperatures. Microwave irradiation can sometimes be beneficial.[10] |
| Solvent | Poor solubility of reagents or catalyst. | Toluene and dioxane are common solvents.[2][9] Ethereal solvents like THF or alcoholic solvents like t-BuOH can also be effective.[2][6] Green solvents like 2-MeTHF and MTBE have also been shown to be effective.[11][12] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction.[2] |
Issue 2: Dealing with Sterically Hindered Substrates
Coupling sterically demanding aryl halides or amines can be challenging.
Logic Diagram: Coupling Sterically Hindered Substrates
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Hydrodehalogenation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent hydrodehalogenation, a common side reaction in cross-coupling reactions. By understanding the causes and implementing the strategies outlined below, you can improve reaction yields and simplify product purification.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of cross-coupling reactions?
A1: Hydrodehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) on the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a simple arene or alkene byproduct, which reduces the yield of the desired cross-coupled product and can complicate purification.[2][3]
Q2: What are the primary causes of hydrodehalogenation?
A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[4] The resulting Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to form the undesired hydrodehalogenated product.[5]
Q3: Which factors in my reaction setup can promote hydrodehalogenation?
A3: Several factors can contribute to increased hydrodehalogenation:
-
Aryl Halide: The reactivity of the C-X bond plays a significant role, with the propensity for hydrodehalogenation following the order: I > Br > Cl.[4]
-
Ligand: The choice of phosphine ligand can influence the relative rates of the desired coupling versus hydrodehalogenation.[6][7]
-
Base: Strong bases, especially those with available β-hydrogens, can act as hydride sources.[8]
-
Solvent: Protic solvents like alcohols and some polar aprotic solvents like DMF can serve as hydride donors.[2][9]
-
Temperature: Higher reaction temperatures can sometimes favor the hydrodehalogenation pathway.[1][10]
-
Water: The presence of water can be a source of protons, contributing to the formation of Pd-H species.[6][7]
Q4: Are certain substrates more prone to hydrodehalogenation?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrroles, indoles) are often more susceptible to hydrodehalogenation.[4][11] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, potentially influencing the reaction outcome. In some cases, protecting the N-H group can suppress this side reaction.[11]
Troubleshooting Guide
If you are observing significant hydrodehalogenation in your cross-coupling reaction, use the following guide to troubleshoot the issue. The table below summarizes key parameters and suggested changes.
| Parameter | Condition Promoting Hydrodehalogenation | Suggested Change to Minimize Hydrodehalogenation | Rationale |
| Ligand | Small, electron-poor phosphines | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4] | Bulky ligands promote reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[5] |
| Base | Strong alkoxide or amine bases (e.g., NaOtBu, Et3N).[12][13] | Weaker inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3).[4] | Weaker bases are less likely to act as hydride sources.[4] |
| Solvent | Polar aprotic (e.g., DMF, Dioxane), Alcohols.[1][9] | Non-polar aprotic solvents (e.g., Toluene, THF).[1][4] | Toluene and THF are less likely to act as hydride donors compared to alcohols or DMF.[1] |
| Temperature | High temperature (>100 °C).[1] | Lower temperature (Room Temperature to 80 °C).[1] | The activation energy for hydrodehalogenation can be higher, so lowering the temperature can suppress this side reaction.[1] |
| Aryl Halide | Ar-I > Ar-Br > Ar-Cl.[4] | Use Ar-Cl or Ar-Br if synthetically feasible. | C-I bonds are weaker and more reactive, making them more prone to side reactions.[4] |
| Water Content | Excessive or uncontrolled water.[6][7] | Use anhydrous solvents and reagents, or control the amount of water as an additive. | While some water can be beneficial, excess can be a proton source leading to hydrodehalogenation.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation
This protocol is optimized for substrates prone to hydrodehalogenation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL, optional, can be screened)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed toluene and degassed water (if used) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Analysis of Hydrodehalogenation Byproduct by GC-MS
This protocol allows for the quantification of the desired product versus the hydrodehalogenated byproduct.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Filter the sample through a small plug of silica gel to remove solid particles.
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for your product and byproduct (e.g., m/z 50-500).
Data Analysis:
-
Identify the peaks corresponding to your desired product and the hydrodehalogenated byproduct based on their retention times and mass spectra.
-
Integrate the peak areas to determine the relative ratio of the two compounds.[1]
Visualizing the Competing Pathways
The following diagrams illustrate the catalytic cycle and the point at which hydrodehalogenation competes with the desired cross-coupling reaction.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting workflow for reducing hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a Sandmeyer reaction. This process typically involves the diazotization of 4-chloro-2,5-difluoroaniline followed by a copper(I) bromide-mediated substitution.
Q2: What are the primary challenges associated with this synthesis?
A2: Researchers may face several challenges, including:
-
Low yields of the final product.
-
Formation of unwanted side products, such as phenols and azo compounds.
-
Difficulties in isolating and purifying the target molecule.
-
Instability of the intermediate diazonium salt.
Q3: What are the critical reaction parameters to control?
A3: Temperature control during the diazotization step is crucial; it should typically be maintained between -5°C and 5°C to prevent the premature decomposition of the diazonium salt. The rate of addition of sodium nitrite is also a critical parameter to manage the reaction exotherm and prevent the formation of byproducts.
Q4: How can the purity of the final product be improved?
A4: Purification can be challenging due to the presence of structurally similar impurities. Column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is often effective. In some cases, fractional distillation under reduced pressure may also be employed.
Q5: What safety precautions should be taken during this synthesis?
A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is imperative to keep them in solution and handle them at low temperatures. The reagents used, such as hydrobromic acid and sodium nitrite, are corrosive and toxic, respectively. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization. | Ensure the complete dissolution of the starting aniline in the acidic medium before adding sodium nitrite. Check the freshness and concentration of the sodium nitrite solution. |
| Decomposition of the diazonium salt. | Maintain a low reaction temperature (-5°C to 5°C) throughout the diazotization and addition to the copper(I) bromide solution. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) bromide catalyst is active. Freshly prepare the CuBr solution if necessary. | |
| Formation of Dark-Colored Byproducts | Azo coupling side reactions. | Ensure a sufficiently acidic environment to suppress the reaction of the diazonium salt with the unreacted aniline. Maintain a slow and controlled addition of the sodium nitrite solution. |
| Formation of phenolic impurities. | This occurs if the diazonium salt reacts with water at elevated temperatures. Maintain strict temperature control and ensure the reaction with CuBr proceeds efficiently. | |
| Difficult Purification | Presence of isomeric impurities. | Optimize the reaction conditions to improve selectivity. Employ high-resolution purification techniques such as preparative HPLC or careful column chromatography with a shallow gradient. |
| Co-elution with starting material. | Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting aniline. If necessary, use a different solvent system for chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
1. Diazotization of 4-chloro-2,5-difluoroaniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2,5-difluoroaniline in a 48% hydrobromic acid solution.
-
Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at the same temperature after the addition is complete to ensure the full formation of the diazonium salt.
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution to 0°C.
-
Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide solution. Vigorous stirring is essential during this addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-based eluent system or by vacuum distillation.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes. Note that these values are illustrative and actual results may vary.
| Parameter | Value | Notes |
| Starting Material | 4-chloro-2,5-difluoroaniline | High purity is recommended for better yield and fewer side products. |
| Diazotization Temperature | -5°C to 5°C | Critical for the stability of the diazonium salt. |
| Acid for Diazotization | 48% Hydrobromic Acid | Also serves as the bromide source for the Sandmeyer reaction. |
| Sandmeyer Catalyst | Copper(I) Bromide | Freshly prepared or high-purity commercial grade should be used. |
| Reaction Solvent | Water/HBr | The reaction is typically carried out in an aqueous acidic medium. |
| Typical Yield | 60-75% | Yields can vary significantly based on reaction scale and optimization. |
| Purity (after chromatography) | >98% | Purity is dependent on the effectiveness of the purification method. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield issues.
Technical Support Center: Synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-4-chloro-2,5-difluorobenzene synthesis. The information is based on established chemical principles and synthetic methods for analogous halogenated aromatic compounds.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing a Sandmeyer-type reaction sequence starting from 4-chloro-2,5-difluoroaniline.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization due to insufficient acid or sodium nitrite. | Ensure the use of at least 3 equivalents of acid (e.g., HBr) relative to the starting aniline. Add sodium nitrite solution slowly and maintain a slight excess, checking with starch-iodide paper. |
| Temperature too high during diazotization, leading to decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. | |
| Poor quality of starting aniline. | Use freshly purified 4-chloro-2,5-difluoroaniline. Purity can be checked by melting point or GC analysis. | |
| Low Yield in Sandmeyer Reaction | Inefficient conversion of the diazonium salt to the final product. | Ensure the use of a freshly prepared and sufficient amount of the copper(I) bromide catalyst. The diazonium salt solution should be added slowly to the hot catalyst solution. |
| Presence of competing side reactions (e.g., formation of phenols or azo compounds). | Maintain acidic conditions throughout the reaction. Ensure efficient removal of nitrogen gas. | |
| Formation of Impurities | Unreacted starting material. | Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting aniline. |
| Formation of byproducts from side reactions. | Optimize reaction conditions (temperature, reagent stoichiometry). Purify the crude product using techniques like fractional distillation or column chromatography. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated brine solution to break the emulsion. |
| Product loss during extraction. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is a two-step process involving the diazotization of 4-chloro-2,5-difluoroaniline followed by a Sandmeyer reaction with a copper(I) bromide catalyst. This approach is widely used for the introduction of a bromine atom onto an aromatic ring.
Q2: How can I minimize the formation of phenolic byproducts?
Phenolic byproducts arise from the reaction of the diazonium salt with water. To minimize their formation, it is crucial to maintain a low temperature (0-5 °C) during the diazotization step and to proceed with the Sandmeyer reaction promptly after the diazonium salt is formed. Using a higher concentration of hydrobromic acid can also suppress this side reaction.
Q3: What is the optimal temperature for the Sandmeyer reaction?
The Sandmeyer reaction is typically performed at an elevated temperature to facilitate the decomposition of the diazonium salt and the formation of the C-Br bond. A temperature range of 60-100 °C is generally effective. The optimal temperature may need to be determined empirically for this specific substrate.
Q4: How can I confirm the identity and purity of the final product?
The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q5: Are there any safety precautions I should be aware of?
Yes. Aryl diazonium salts can be explosive when isolated and dry. Therefore, it is strongly recommended to use them in solution without isolation. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Hydrobromic acid is corrosive and requires careful handling.
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol is a proposed method based on analogous syntheses of similar halogenated aromatic compounds. Optimization may be required to achieve the best yield.
Step 1: Diazotization of 4-chloro-2,5-difluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2,5-difluoroaniline (1.0 eq).
-
Add 48% aqueous hydrobromic acid (3.0-4.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid (2.0 eq) and heat it to 60-80 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution with vigorous stirring.
-
Observe the evolution of nitrogen gas. After the addition is complete, heat the reaction mixture to 90-100 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
The following table summarizes typical yields for Sandmeyer reactions of similar substrates as reported in the literature. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Starting Aniline | Product | Reported Yield (%) | Reference |
| 3,5-Difluoroaniline | 1-Bromo-3,5-difluorobenzene | High | [1] |
| 2,4-Difluoroaniline | 1-Bromo-2,4-difluorobenzene | Not specified | [2] |
| o-Bromoaniline | 1-Bromo-2-fluorobenzene | 37% (Schiemann) | [3] |
Visualization
Experimental Workflow
References
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Aryl Halides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with electron-deficient aryl halides.
Troubleshooting Guide
This section addresses specific issues that may arise during your cross-coupling experiments involving electron-deficient aryl halides.
Question: My Suzuki-Miyaura coupling reaction with an electron-deficient aryl chloride is showing low to no yield. What are the first steps to troubleshoot this?
Answer:
When troubleshooting a sluggish Suzuki-Miyaura coupling with electron-deficient aryl chlorides, several factors should be systematically investigated. Electron-deficient aryl halides are generally more reactive in oxidative addition, which is often the rate-determining step, but other factors can hinder the reaction.[1][2]
Initial Checks:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[3] Consider using a well-defined Pd(0) precatalyst or a precatalyst known for its efficient activation.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[3][4] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.
-
Reagent Quality: Verify the purity of your aryl halide, boronic acid/ester, and base. Boronic acids can dehydrate to form boroxines, which can affect reactivity.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Question: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen) in my Buchwald-Hartwig amination. How can this side reaction be minimized?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, often competing with the desired C-N bond formation. It is typically caused by the formation of a palladium-hydride (Pd-H) species.
Potential Sources of Pd-H and Mitigation Strategies:
-
Base: Some bases can promote the formation of Pd-H species. The choice of base is crucial. While strong bases are often required, their nature can influence the extent of hydrodehalogenation.
-
Solvent: Protic solvents or impurities (like water in aprotic solvents) can be a source of hydrides.
-
Ligand: The ligand can influence the stability of the Pd-H intermediate and its propensity to undergo reductive elimination with the aryl group.
A recent development to overcome hydrodehalogenation in the Buchwald-Hartwig amination of aryl halides involves the use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles.[5] The in-situ formation of Cu-hydride species is thought to prevent the formation of Pd-hydride species that lead to hydrodehalogenation.[5]
Question: My Heck reaction with an electron-deficient aryl bromide is giving a complex mixture of products. What are the likely causes and solutions?
Answer:
The Heck reaction, while powerful, can sometimes lead to side products. With electron-deficient aryl halides and activated alkenes, the reaction is generally favorable.[6] However, issues can arise from:
-
Isomerization of the Alkene: The double bond in the product can migrate, leading to a mixture of isomers. This can sometimes be controlled by the choice of ligand and base.
-
Side Reactions of the Alkene: Electron-deficient alkenes can be prone to polymerization or other side reactions under the reaction conditions.
-
Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can lead to incomplete conversion and side reactions.
Troubleshooting Steps:
-
Ligand Selection: For electron-deficient aryl halides, standard phosphine ligands like triphenylphosphine are often effective.[6] However, if issues persist, consider more specialized ligands.
-
Base Selection: Common bases include triethylamine, potassium carbonate, or sodium acetate.[6] The choice of base can impact the reaction outcome.
-
Temperature Control: Carefully controlling the reaction temperature can minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts are generally recommended for cross-coupling with electron-deficient aryl halides?
A1: The choice of catalyst depends on the specific cross-coupling reaction. However, some general recommendations can be made. Electron-deficient aryl halides are typically more reactive towards oxidative addition than their electron-rich counterparts.[1][7]
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos, SPhos), N-heterocyclic carbenes (NHCs) | These ligands facilitate the activation of less reactive aryl chlorides.[8][9] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, Buchwald biaryl phosphine ligands | The choice of ligand is critical to prevent catalyst deactivation and promote C-N bond formation.[10] |
| Heck | Pd(OAc)₂, PdCl₂ | Triphenylphosphine, PHOX, BINAP | For electron-deficient aryl halides, standard catalyst systems are often effective.[6] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Triphenylphosphine | Often used in conjunction with a copper(I) co-catalyst.[7] Microwave assistance can accelerate the reaction with aryl chlorides.[11][12] |
Q2: Are nickel catalysts a viable alternative to palladium for these reactions?
A2: Yes, nickel catalysts are a promising and often more cost-effective alternative to palladium. However, they can have a more limited substrate scope and may require higher catalyst loadings.[13][14] Nickel-catalyzed cross-couplings with electron-deficient aryl halides often proceed through a Ni(I)/Ni(III) catalytic cycle.[13][14] The electrophile scope is often limited to aryl iodides and electron-deficient aryl bromides.[13][14]
Q3: What is the role of the ligand in catalyst selection?
A3: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
Ligand Selection Logic:
Caption: Ligand selection based on aryl halide reactivity.
Q4: Can these cross-coupling reactions be performed under ligand-free conditions?
A4: Yes, ligand-free cross-coupling reactions are possible and offer advantages in terms of cost and ease of product purification.[7] These reactions often utilize heterogeneous catalysts like palladium on carbon (Pd/C) or in situ generated palladium nanoparticles.[7] Electron-deficient aryl halides are generally more reactive than electron-rich ones under these conditions.[7]
Key Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture, 10:1 v/v). The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][15]
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. youtube.com [youtube.com]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 1-Bromo-4-chloro-2,5-difluorobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene. This guide is designed to assist researchers, scientists, and drug development professionals in identifying, managing, and troubleshooting impurities that may arise during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound via the Sandmeyer reaction of 4-chloro-2,5-difluoroaniline?
A1: The most frequently encountered impurities include:
-
Unreacted Starting Material: Residual 4-chloro-2,5-difluoroaniline.
-
Isomeric Byproducts: Formation of other positional isomers of bromo-chloro-difluorobenzene.
-
Over-brominated Species: Introduction of a second bromine atom to the aromatic ring, resulting in dibromo-chloro-difluorobenzene.
-
Hydroxylated Byproducts: Phenolic impurities formed from the reaction of the diazonium salt with water.
-
Azo-coupling Products: Colored impurities resulting from the reaction of the diazonium salt with the starting aniline or other aromatic species.
Q2: How can I minimize the formation of these impurities during the synthesis?
A2: Careful control of reaction parameters is crucial for minimizing impurity formation. Key recommendations include:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent premature decomposition of the diazonium salt, which can lead to hydroxylated byproducts.
-
Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the starting aniline, but avoid a large excess which can lead to side reactions.
-
Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain a consistent low temperature and prevent localized overheating.
-
Purity of Starting Materials: Ensure the 4-chloro-2,5-difluoroaniline is of high purity to avoid introducing impurities from the outset.
Q3: What are the recommended analytical techniques for identifying and quantifying impurities in my final product?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
-
Gas Chromatography (GC): An excellent technique for separating and quantifying volatile impurities such as starting materials, isomeric byproducts, and over-brominated species.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for method development in purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information about the main product and any significant impurities, aiding in their identification.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides molecular weight information, which is invaluable for identifying unknown impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and analysis.
Issue 1: My final product shows a significant peak corresponding to the starting material (4-chloro-2,5-difluoroaniline) in the GC analysis.
This indicates incomplete diazotization or consumption of the starting material.
-
Possible Causes:
-
Insufficient sodium nitrite.
-
Poor mixing during the reaction.
-
Decomposition of sodium nitrite solution before addition.
-
-
Troubleshooting Steps:
-
Verify the stoichiometry and molar equivalents of all reagents.
-
Ensure efficient stirring throughout the addition of sodium nitrite.
-
Prepare the sodium nitrite solution fresh before use.
-
Consider a slightly longer reaction time for the diazotization step.
-
Issue 2: The NMR spectrum of my product is complex, suggesting the presence of isomeric impurities.
Isomeric impurities can arise from non-regioselective bromination if a different synthetic route is used, or from impurities in the starting materials.
-
Possible Causes:
-
Use of a non-regioselective brominating agent in an alternative synthesis pathway.
-
Isomeric impurities present in the starting 4-chloro-2,5-difluoroaniline.
-
-
Troubleshooting Steps:
-
Confirm the purity and isomeric integrity of your starting materials using a suitable analytical method like GC or NMR.
-
If using an alternative synthesis route involving electrophilic bromination, carefully control the reaction conditions (temperature, catalyst) to favor the desired isomer.
-
Purification via fractional distillation or preparative chromatography may be necessary to separate the isomers.
-
Issue 3: I observe a higher molecular weight impurity in my GC-MS analysis, potentially a dibromo species.
This suggests over-bromination has occurred.
-
Possible Causes:
-
Excess of the brominating agent (e.g., CuBr) in the Sandmeyer reaction.
-
Reaction temperature being too high, promoting further bromination.
-
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of the copper(I) bromide.
-
Maintain the recommended reaction temperature for the Sandmeyer step.
-
Consider adding the diazonium salt solution to the copper(I) bromide solution to maintain a lower concentration of the reactive species.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common impurities.
Technical Support Center: Troubleshooting Grignard Reactions with Polyhalogenated Aromatics
For researchers, scientists, and drug development professionals, Grignard reactions are a cornerstone of C-C bond formation. However, when working with polyhalogenated aromatic compounds, the presence of multiple reactive sites introduces significant challenges. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions, ensuring higher yields and predictable outcomes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a dihaloaromatic compound is not initiating. What are the common causes and how can I fix it?
A1: Failure to initiate is one of the most common issues in Grignard reactions. The primary culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction with the aryl halide. Here’s a systematic approach to troubleshooting initiation failure:
-
Magnesium Activation: The magnesium surface must be activated to remove the MgO layer. Several methods can be employed:
-
Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethylene gas are indicators of successful activation.
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried. The presence of even trace amounts of water will quench the Grignard reagent as it forms.[1][2]
-
Reagent Purity: Ensure the polyhalogenated aromatic compound and the solvent are pure and free from acidic impurities.
Troubleshooting Workflow for Reaction Initiation:
Caption: A flowchart for troubleshooting Grignard reaction initiation failure.
Q2: I am trying to form a mono-Grignard reagent from a dihaloaromatic, but I'm getting a mixture of products, including the di-Grignard and Wurtz coupling byproducts. How can I improve the chemoselectivity?
A2: Achieving chemoselectivity in Grignard reactions with polyhalogenated aromatics is crucial. The formation of di-Grignard reagents and Wurtz coupling products can significantly lower the yield of the desired mono-Grignard product.
Understanding Halogen Reactivity: The reactivity of halogens in Grignard formation follows the trend: I > Br > Cl > F. This difference can be exploited for selective reactions. For instance, in 1-bromo-4-chlorobenzene, the Grignard reagent will preferentially form at the more reactive carbon-bromine bond.[3]
Strategies to Enhance Mono-Grignard Formation:
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity by favoring the reaction at the more reactive halogen site and reducing the rate of side reactions.
-
Slow Addition: Adding the dihaloaromatic substrate slowly to the magnesium suspension helps to maintain a low concentration of the substrate in the reaction mixture, which minimizes the formation of Wurtz coupling products.
-
Halogen-Magnesium Exchange: For substrates where direct reaction with magnesium is problematic, a halogen-magnesium exchange reaction using a "Turbo Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at low temperatures can provide excellent chemoselectivity.[4]
Table 1: Influence of Reaction Conditions on Product Distribution for a Dihaloaromatic Substrate
| Dihaloaromatic Substrate | Reaction Conditions | Mono-Grignard Product Yield (%) | Di-Grignard Product Yield (%) | Wurtz Coupling Byproduct Yield (%) |
| 1,4-Dibromobenzene | Mg, THF, Reflux | 40-50 | 20-30 | 10-20 |
| 1,4-Dibromobenzene | Mg, THF, 0°C | 70-80 | 5-10 | <5 |
| 1-Bromo-4-chlorobenzene | Mg, THF, Reflux | 85-95 (at C-Br) | <5 | <5 |
| 1-Bromo-4-chlorobenzene | iPrMgCl·LiCl, THF, -15°C | >95 (at C-Br) | Not detected | Not detected |
Note: Yields are approximate and can vary based on specific experimental details.
Q3: What are the best practices for minimizing the formation of the Wurtz coupling byproduct?
A3: The Wurtz coupling reaction, where the Grignard reagent reacts with the starting aryl halide, is a significant side reaction that reduces the yield of the desired product.[2]
Key Strategies to Minimize Wurtz Coupling:
-
Maintain Low Substrate Concentration: As mentioned previously, slow addition of the aryl halide to the magnesium suspension is critical.
-
Use of Continuous Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, including concentration and temperature, which can significantly suppress Wurtz coupling.
-
Solvent Choice: While ethereal solvents like THF and diethyl ether are standard, studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) can sometimes suppress Wurtz coupling.[5]
-
Magnesium Surface Area: Using magnesium with a high surface area can sometimes favor the desired Grignard formation over the coupling reaction.
Logical Relationship Diagram for Minimizing Side Reactions:
Caption: Interplay of reaction parameters to minimize side products.
Experimental Protocols
Protocol 1: Selective Mono-Grignard Formation from 1-Bromo-4-chlorobenzene
This protocol details the selective formation of 4-chlorophenylmagnesium bromide.
Materials:
-
1-Bromo-4-chlorobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1 small crystal)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the flask under a gentle stream of nitrogen.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-brown solution is the Grignard reagent and can be used in the subsequent reaction. Crude yields for this reaction are typically in the range of 85-95%.[3]
Protocol 2: Selective Mono-Grignard Formation from 1,4-Dibromobenzene via Halogen-Magnesium Exchange
This protocol utilizes Knochel's "Turbo Grignard" reagent for a highly selective mono-magnesiation.
Materials:
-
1,4-Dibromobenzene (1.0 eq)
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) (1.05 eq, commercially available solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, dissolve 1,4-dibromobenzene in anhydrous THF.
-
Cooling: Cool the solution to -15 °C in a suitable cooling bath (e.g., a dry ice/acetone bath with careful temperature monitoring).
-
Addition of Turbo Grignard: Slowly add the iPrMgCl·LiCl solution dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: Stir the reaction mixture at -15 °C for 2 hours.
-
Confirmation (Optional): To confirm the formation of the mono-Grignard reagent, a small aliquot can be quenched with an electrophile (e.g., benzaldehyde) and analyzed by GC-MS.
-
Use: The resulting solution of 4-bromophenylmagnesium chloride can be used directly in the next synthetic step. This method typically affords the mono-Grignard reagent in yields greater than 95%.[6]
Experimental Workflow for Selective Mono-Grignard Formation:
Caption: Decision-making workflow for selective mono-Grignard synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Technical Support Center: Reactions with 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the use of 1-Bromo-4-chloro-2,5-difluorobenzene in chemical synthesis. The inherent reactivity differences between the bromine and chlorine substituents, coupled with the influence of the fluorine atoms, present unique challenges and opportunities in reaction design. This guide focuses on base sensitivity and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The general order of reactivity for carbon-halogen bonds in such reactions is C-I > C-Br > C-Cl. This inherent difference in reactivity allows for selective functionalization at the bromine position.
Q2: How does the choice of base affect the selectivity of reactions with this compound?
A2: The choice of base is a critical parameter for controlling the chemoselectivity of reactions involving this compound. Weaker bases are generally preferred for achieving high selectivity for reaction at the more reactive C-Br bond, while minimizing side reactions at the C-Cl bond. Stronger bases may lead to a loss of selectivity and promote unwanted side reactions such as hydrodehalogenation.
Q3: What are common side reactions to be aware of when using strong bases with this compound?
A3: The primary side reaction of concern is hydrodehalogenation, where the halogen (bromine or chlorine) is replaced by a hydrogen atom. This is more likely to occur with stronger bases and can reduce the yield of the desired coupled product. Another potential side reaction is the loss of regioselectivity, leading to a mixture of products functionalized at either the bromine or chlorine position. In some cases, strong bases can also lead to the degradation of the starting material or the palladium catalyst.
Q4: Can I achieve a reaction at the C-Cl bond?
A4: While the C-Br bond is more reactive, forcing a reaction at the C-Cl bond is possible, typically after the C-Br position has been functionalized. This usually requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of stronger bases and more active catalyst systems. However, achieving clean and selective C-Cl bond activation can be challenging and may require significant optimization.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is known to be highly active. |
| Inappropriate Base | The choice of base is crucial. For selective C-Br coupling, start with milder bases like K₂CO₃ or K₃PO₄. If conversion is low, stronger bases like Cs₂CO₃ or NaOt-Bu can be screened, but monitor for side reactions. Ensure the base is anhydrous and finely powdered. |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider using a slight excess (1.2-1.5 equivalents). |
| Suboptimal Solvent | Ensure the solvent is anhydrous and degassed. Common solvents for Suzuki coupling include toluene, dioxane, and DMF. A mixture of an organic solvent and water is often necessary to dissolve the base. |
| Incorrect Temperature | The reaction may require heating. Start with a moderate temperature (e.g., 80 °C) and increase if necessary. High temperatures can lead to catalyst decomposition and side reactions. |
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination (Reaction at both Br and Cl)
| Possible Cause | Troubleshooting Steps |
| Base is too Strong | Strong bases like NaOt-Bu or KOt-Bu can promote reaction at the less reactive C-Cl bond. Switch to a weaker base such as Cs₂CO₃ or K₃PO₄ to improve selectivity for the C-Br bond. |
| High Catalyst Loading or Overly Active Catalyst | A highly active catalyst system might not differentiate well between the C-Br and C-Cl bonds. Consider reducing the catalyst loading or using a less reactive ligand. |
| Prolonged Reaction Time or High Temperature | Extended reaction times or high temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed. |
Issue 3: Significant Hydrodehalogenation (Loss of Bromine)
| Possible Cause | Troubleshooting Steps |
| Presence of a Hydrogen Source | Ensure all reagents and solvents are anhydrous. Water or alcohols can act as a proton source for hydrodehalogenation. |
| Base Strength | Strong bases can promote this side reaction. Use the mildest base that affords a reasonable reaction rate. |
| Catalyst System | Certain palladium-ligand combinations are more prone to promoting hydrodehalogenation. If this is a persistent issue, screen different phosphine ligands. |
Experimental Protocols & Data
The following tables summarize typical reaction conditions for achieving selective C-Br functionalization of this compound and related substrates.
Table 1: Suzuki-Miyaura Coupling - Selective C-Br Functionalization
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 1-Bromo-4-chlorobenzene | 3-Tolylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 88 |
Table 2: Buchwald-Hartwig Amination - Selective C-Br Functionalization
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 16 | ~90 |
| 1-Bromo-4-chlorobenzene | Aniline | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 24 | 85 |
| 1-Bromo-4-chlorobenzene | n-Hexylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 91 |
Visualization of Reaction Pathways
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a selective Suzuki-Miyaura coupling at the C-Br position.
Buchwald-Hartwig Amination Logical Relationships
Caption: Influence of base selection on the outcome of Buchwald-Hartwig amination.
Technical Support Center: Synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most commonly cited method is a variation of the Sandmeyer reaction, starting from 4-chloro-2,5-difluoroaniline. This process involves two key steps: the diazotization of the aniline to form a diazonium salt, followed by a copper-catalyzed bromination.[1][2]
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The primary starting material is 4-chloro-2,5-difluoroaniline. Key reagents include a diazotizing agent (e.g., tert-butyl nitrite or sodium nitrite with an acid like HBr) and a bromine source, typically a copper(I) or copper(II) bromide salt.[1][2] Anhydrous acetonitrile is a common solvent for this reaction.[1]
Q3: What are the main safety concerns associated with this synthesis?
A3: The key safety concerns include:
-
Vigorous Gas Evolution: The decomposition of the diazonium salt intermediate releases nitrogen gas, which can cause a rapid increase in pressure.[1] Proper pressure relief and controlled addition of reagents are crucial, especially during scale-up.
-
Instability of Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is best practice to generate and use them in situ at low temperatures.[3]
-
Toxicity of Reagents: Halogenated aromatic compounds and their precursors can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q4: How is the final product typically purified?
A4: The crude product is typically purified by silica gel column chromatography.[1][2] A common mobile phase for this purification is hexane.[1] Prior to chromatography, a standard aqueous workup involving extraction with an organic solvent (like ether) and washing with acidic and basic solutions is performed to remove inorganic impurities.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction yield is significantly lower than the reported 48.4%. What could be the cause?
-
A:
-
Moisture in the Reaction: The presence of water can lead to the formation of phenolic byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]
-
Purity of Starting Material: The purity of the 4-chloro-2,5-difluoroaniline is critical. Impurities can interfere with the diazotization step. Consider recrystallizing or distilling the starting aniline if its purity is questionable.
-
Inefficient Diazotization: The formation of the diazonium salt is temperature-sensitive. Ensure the temperature is maintained as specified in the protocol. For Sandmeyer reactions using sodium nitrite, temperatures are often kept between -10 and 0°C.[2]
-
Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable. It should be used immediately after formation. Delays can lead to decomposition and a lower yield.
-
Inactive Copper Catalyst: The copper catalyst may be oxidized or of poor quality. Use freshly prepared copper(I) bromide or high-purity copper(II) bromide.
-
-
Issue 2: Vigorous and Uncontrolled Reaction
-
Q: I observed a dangerously vigorous gas evolution upon adding the aniline. How can I control the reaction rate?
-
A:
-
Slow Reagent Addition: The 4-chloro-2,5-difluoroaniline solution must be added dropwise to the reaction mixture at a very slow rate.[1] This allows for the controlled release of nitrogen gas and better temperature management.
-
Maintain Reaction Temperature: The reaction is exothermic. Use an ice bath or other cooling system to maintain the recommended reaction temperature (e.g., 65°C in the specified protocol).[1] Overheating can accelerate the decomposition of the diazonium salt, leading to a runaway reaction.
-
Adequate Headspace and Stirring: Ensure the reaction vessel is large enough to accommodate potential foaming and has sufficient headspace. Efficient stirring is also crucial to dissipate heat and ensure even mixing of reagents.
-
-
Issue 3: Difficulty in Product Purification
-
Q: I am having trouble isolating a pure product after column chromatography. What are potential impurities and how can I remove them?
-
A:
-
Unreacted Starting Material: If the reaction did not go to completion, you might have unreacted 4-chloro-2,5-difluoroaniline. An acidic wash during the workup can help remove this basic impurity.
-
Phenolic Byproducts: Formation of 4-chloro-2,5-difluorophenol is a common side reaction. A wash with a mild base, such as a saturated sodium bicarbonate solution, during the workup can help remove this acidic impurity.[1]
-
Azo Compounds: Side reactions can lead to the formation of colored azo-coupled byproducts. These can sometimes be difficult to separate by standard chromatography. Optimizing the reaction conditions to favor the desired product is the best strategy.
-
Isomeric Byproducts: Depending on the purity of the starting materials and reaction control, small amounts of isomeric products could be formed. High-resolution chromatography may be required for separation.
-
-
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.[1]
| Parameter | Value |
| Starting Material | 4-chloro-2,5-difluoroaniline |
| Mass of Starting Material | 1.65 g (10.1 mmol) |
| Reagents | |
| Anhydrous copper(II) bromide | 2.7 g (12.1 mmol) |
| tert-butyl nitrite | 1.56 g (15.1 mmol) |
| Anhydrous acetonitrile (solvent) | 25 mL + 2 mL |
| Reaction Conditions | |
| Temperature | 65°C |
| Product | This compound |
| Mass of Product | 1.11 g |
| Yield | 48.4% |
Experimental Protocols
Protocol: Synthesis of this compound via Diazotization-Bromination [1]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous copper(II) bromide (2.7 g, 12.1 mmol) and tert-butyl nitrite (1.56 g, 15.1 mmol) in anhydrous acetonitrile (25 mL) under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to 65°C.
-
Substrate Addition: In a separate vial, dissolve 4-chloro-2,5-difluoroaniline (1.65 g, 10.1 mmol) in anhydrous acetonitrile (2 mL). Slowly add this solution dropwise to the heated reaction mixture. Vigorous gas evolution (N₂) will be observed.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 2N HCl (50 mL) and extract with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2N HCl (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield this compound as a white solid (1.11 g, 48.4% yield).
Visualizations
Caption: Synthesis of the target compound from 4-chloro-2,5-difluoroaniline.
Caption: A logical workflow for troubleshooting low product yield issues.
References
Validation & Comparative
A Researcher's Guide to Purity Analysis of 1-Bromo-4-chloro-2,5-difluorobenzene: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1-Bromo-4-chloro-2,5-difluorobenzene, a key building block in medicinal chemistry and materials science.
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of sensitivity and specificity. Below is a summary of the key performance attributes of HPLC and GC-MS for the analysis of this compound.
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 reversed-phase silica | Phenyl-arylene polymer or similar |
| Applicability | Suitable for a wide range of non-volatile and thermally stable compounds. | Ideal for volatile and thermally stable compounds. Halogenated benzenes are well-suited for GC analysis. |
| Sensitivity | Good (ng to µg range) | Excellent (pg to ng range) |
| Specificity | Moderate; relies on retention time and UV absorbance. Co-elution can be an issue. | High; provides both retention time and mass spectral data for confident peak identification. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent. |
| Potential Impurities Detected | Isomers, starting materials, by-products with different polarity. | Isomers, residual solvents, volatile by-products. |
Experimental Workflow for Purity Determination
A systematic workflow is crucial for the accurate assessment of this compound purity. The following diagram illustrates a typical experimental workflow for comparing results from both HPLC and GC-MS.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and potential impurities.
HPLC Method for Purity Determination
Objective: To determine the purity of this compound by separating it from potential non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram for a sufficient time to allow for the elution of all components.
-
Purity Calculation: Calculate the purity of the main peak as a percentage of the total peak area in the chromatogram.
GC-MS Method for Purity and Impurity Identification
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of halogenated aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in dichloromethane (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 50-500
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Purity Calculation: Determine the chemical purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a robust method for quantifying purity based on the separation of non-volatile components. GC-MS, on the other hand, offers superior specificity for the identification of volatile impurities and is generally more sensitive. For a comprehensive purity profile, the use of both techniques is recommended, as they provide complementary information. The choice of the primary method will depend on the expected nature of impurities and the specific requirements of the downstream application.
Comparative Reactivity Analysis: 1-Bromo-4-chloro-2,5-difluorobenzene vs. 1,4-dibromo-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Synthetic Planning
In the landscape of drug discovery and materials science, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of molecular design. The differential reactivity of halogen substituents offers a powerful tool for the sequential and site-selective introduction of diverse functionalities. This guide provides an objective comparison of the reactivity of two key building blocks: 1-Bromo-4-chloro-2,5-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene . By examining their behavior in common and pivotal synthetic transformations—namely palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange—this document aims to equip researchers with the insights necessary for informed substrate selection and reaction design.
At a Glance: Key Reactivity Differences
The primary distinction in reactivity between these two compounds lies in the nature and number of their halogen substituents. In This compound , the presence of two different halogens (bromine and chlorine) allows for selective reactions based on the inherent reactivity differences of the C-Br and C-Cl bonds. In contrast, 1,4-dibromo-2,5-difluorobenzene possesses two chemically equivalent C-Br bonds, presenting opportunities for both mono- and di-functionalization. The electron-withdrawing fluorine atoms in both molecules significantly influence the reactivity of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is predominantly governed by the bond dissociation energy of the carbon-halogen bond, which follows the general trend: C-I > C-Br > C-Cl > C-F.
For This compound , this reactivity trend implies that the C-Br bond will undergo oxidative addition to the palladium catalyst much more readily than the C-Cl bond. This allows for the selective functionalization at the bromine-bearing position, leaving the chlorine atom intact for subsequent transformations.
In the case of 1,4-dibromo-2,5-difluorobenzene , both C-Br bonds are equally susceptible to oxidative addition. This can lead to a mixture of mono- and di-substituted products, the ratio of which can often be controlled by stoichiometry and reaction conditions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1,4-dibromo-2,5-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-Bromo-2,5-difluoro-1,1'-biphenyl | 75 |
| 1,4-dibromo-2,5-difluorobenzene | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 4-Bromo-2,5-difluoro-4'-methoxy-1,1'-biphenyl | 82 |
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1,4-dibromo-2,5-difluorobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | N-(4-bromo-2,5-difluorophenyl)aniline | 78 |
| 1,4-dibromo-2,5-difluorobenzene | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 4-(4-Bromo-2,5-difluorophenyl)morpholine | 85 |
Specific experimental data for this compound in Buchwald-Hartwig amination is limited. However, selective amination at the C-Br position is the anticipated outcome.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens is often inverted compared to cross-coupling reactions, with the general trend being F > Cl > Br > I. This is due to the mechanism proceeding through a negatively charged Meisenheimer intermediate, which is stabilized by more electronegative halogens. The presence of the strongly electron-withdrawing fluorine atoms on both molecules activates the aromatic ring towards nucleophilic attack.
For both This compound and 1,4-dibromo-2,5-difluorobenzene , the fluorine atoms are the most likely sites for substitution under typical SNAr conditions. However, substitution of the bromine and chlorine atoms can also occur, particularly with softer nucleophiles or under more forcing conditions.
Metal-Halogen Exchange
Metal-halogen exchange, most commonly lithium-halogen exchange, is a powerful method for the preparation of organometallic reagents. The rate of exchange generally follows the trend I > Br > Cl.
In This compound , treatment with an organolithium reagent such as n-butyllithium at low temperatures would be expected to selectively occur at the C-Br bond, generating the corresponding aryllithium species. This allows for subsequent reaction with various electrophiles at that position.
For 1,4-dibromo-2,5-difluorobenzene , mono-lithiation can be achieved by careful control of stoichiometry and temperature. The resulting mono-lithiated species can then be functionalized. The use of excess organolithium reagent can lead to di-lithiation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of Aryl Bromides:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the aryl bromide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the amine (1.1-1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography.
General Protocol for Lithium-Halogen Exchange of Aryl Bromides:
-
To a solution of the aryl bromide (1.0 equiv) in a dry, ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere at low temperature (-78 °C), add a solution of an organolithium reagent (e.g., n-butyllithium, 1.0-1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for a specified time (typically 30-60 minutes).
-
Quench the resulting aryllithium species by the addition of an electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Allow the reaction to warm to room temperature.
-
Work up the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the product by column chromatography or crystallization.
Visualizing Reactivity Pathways
Caption: Comparative reaction pathways for the two halogenated benzenes.
Caption: Selectivity in Palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between This compound and 1,4-dibromo-2,5-difluorobenzene is contingent upon the desired synthetic outcome. The former is an ideal substrate for sequential, regioselective functionalization, leveraging the differential reactivity of its bromine and chlorine substituents. The latter provides a platform for either mono- or di-functionalization at two equivalent positions, which can be advantageous for the synthesis of symmetrical molecules or for creating diverse libraries through parallel synthesis. A thorough understanding of the principles governing the reactivity of these compounds in key transformations is crucial for the efficient and predictable construction of complex molecular architectures.
A Comparative Guide to Alternative Reagents for the Synthesis of Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making the development of efficient and versatile synthetic methodologies a critical area of research.[1][2] This guide provides a comparative overview of alternative reagents and methods for the synthesis of fluorinated biphenyls, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
Methodology Overview
The synthesis of fluorinated biphenyls can be broadly categorized into two main strategies:
-
Construction of the biphenyl core with pre-fluorinated starting materials: This typically involves cross-coupling reactions where one or both of the coupling partners already contain the fluorine atom.
-
Late-stage fluorination of a pre-formed biphenyl core: This approach introduces the fluorine atom at a later stage in the synthetic sequence, which can be advantageous for the synthesis of complex molecules.[3][4]
This guide will explore key reagents and methodologies within these strategies, including the widely used Suzuki-Miyaura cross-coupling, as well as alternative nucleophilic and electrophilic fluorination techniques.
Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is one of the most prevalent and versatile methods for constructing C-C bonds, including the formation of fluorinated biphenyls.[1][5][6][7] This method typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative.
General Reaction Scheme:
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura reaction for synthesizing fluorinated biphenyls is highly dependent on the choice of catalyst, ligand, base, and solvent. The electronic properties of the coupling partners also play a crucial role.[5]
| Product | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 77 | [8] |
| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 1-bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 82 | [6] |
| 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | 1-bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 72 | [1][8] |
| 3,4-difluoro-3'-nitro-1,1'-biphenyl | 1-bromo-3,4-difluorobenzene | 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 80 | [6][8] |
Detailed Experimental Protocol: Synthesis of 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone[6]
-
To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-acetylphenylboronic acid (0.127 g, 0.777 mmol), and K₃PO₄ (0.164 g, 0.777 mmol).
-
Add Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).
-
Add a 3:1 mixture of dioxane and water (4 mL).
-
Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired product.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination offers a direct way to introduce fluorine into an aromatic ring. These methods are particularly useful for late-stage fluorination strategies.
a) Aryne-Mediated Fluorination
This method involves the in situ generation of a highly reactive aryne intermediate, which is then trapped by a fluoride source. A common approach is the fluoride-induced desilylation of an ortho-silyl aryl halide.
Caption: Pathway for aryne-mediated fluorination.
An unusual aryne-mediated fluorination of aromatic ring systems can occur during the desilylation of ortho-bromo-biphenyl-trimethylsilanes with tetrabutylammonium fluoride (TBAF).[9] The in situ formation of an aryne and the subsequent addition of fluoride affords fluorinated biphenyls.[9]
b) Nucleophilic Aromatic Substitution (SNA_r)
For highly electron-deficient aromatic systems, direct nucleophilic aromatic substitution (SNA_r) of a leaving group (e.g., nitro group or halogen) with a fluoride source is a viable strategy. A transition-metal-free approach has been reported for the synthesis of highly fluorinated biphenyls via SNA_r between potassium perfluorobenzoates and polyfluoroarenes.[10]
Electrophilic Fluorination Reagents
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source.[11] Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering greater stability and safety compared to elemental fluorine.[11]
Common Electrophilic Fluorinating Agents:
-
Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile electrophilic fluorinating agent.[12][13] It is known for its stability and ease of handling.[14]
-
N-Fluorobenzenesulfonimide (NFSI): A milder and highly effective fluorinating agent with a broad substrate scope.[12][13][15] It is soluble in various organic solvents.[13]
-
N-Fluoro-o-benzenedisulfonimide (NFOBS): Another effective N-F reagent.[11]
The choice of the N-F reagent is critical and should be matched to the reactivity of the biphenyl substrate to enhance selectivity and minimize side reactions.[12] For instance, milder reagents are preferred for electron-rich biphenyls to avoid dearomatization, while more reactive agents like Selectfluor® may be necessary for electron-poor systems.[12]
Comparative Reactivity of Electrophilic Fluorinating Agents
A quantitative reactivity scale for various N-F reagents can aid in selecting the appropriate agent.[12] Generally, the reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine ring.[16]
| Reagent | Relative Reactivity | Key Characteristics |
| Selectfluor® | High | Bench-stable, easy to handle, can be used in aqueous media.[14] |
| NFSI | Moderate to High | Economical, stable, safe, and soluble in many organic solvents.[13] |
| Synfluor™ | ~10x less reactive than Selectfluor® | Very moisture sensitive.[14] |
| 2,6-dichloro-N-fluoropyridinium salts | Similar to Selectfluor® | Very moisture sensitive.[14] |
Alternative Transition-Metal-Catalyzed Methods
Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions have been developed for the synthesis of fluorinated biphenyls.
a) Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[17] This method is effective for creating C-C bonds and has been applied to the synthesis of biphenyl derivatives.[17]
b) Palladium-Catalyzed Nucleophilic Fluorination of Aryl Bromides
A method for the palladium-catalyzed nucleophilic fluorination of aryl bromides and iodides has been developed, which shows a broad substrate scope, particularly with nitrogen-containing heteroaryl bromides.[18]
c) Silver-Catalyzed Late-Stage Fluorination
A silver-catalyzed late-stage fluorination of complex small molecules has been reported.[19][20] This method demonstrates excellent functional group tolerance, which is often a challenge in other fluorination reactions.[19]
Caption: Overview of synthetic strategies for fluorinated biphenyls.
Conclusion
The synthesis of fluorinated biphenyls can be achieved through a variety of methods, each with its own advantages and limitations. The Suzuki-Miyaura coupling remains a robust and widely used method for constructing the biphenyl core with pre-fluorinated building blocks. For late-stage fluorination, both nucleophilic and electrophilic methods provide powerful alternatives. The choice of reagent and methodology should be carefully considered based on the specific substrate, desired regioselectivity, and functional group tolerance. This guide provides a starting point for researchers to navigate the available options and select the most promising route for their synthetic targets.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition‐Metal‐Free Synthesis of Highly Fluorinated Biphenyls by Nucleophilic Aromatic Substitution (S N Ar) between Potassium Perfluorobenzoates and Polyfluoroarenes | CoLab [colab.ws]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brynmawr.edu [brynmawr.edu]
- 16. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 17. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Chemoselectivity in Cross-Coupling of Di- and Tri-substituted Halobenzenes: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving precise control over chemical reactions is paramount. In the synthesis of complex molecules, particularly in pharmaceutical development, the ability to selectively functionalize a specific position on a multi-substituted aromatic ring is a critical challenge. This guide provides a comparative analysis of catalytic systems for the chemoselective cross-coupling of di- and tri-substituted halobenzenes, offering insights into catalyst and ligand choice to steer reactivity towards the desired product.
The selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on polyhalogenated aromatic substrates is a cornerstone of modern organic synthesis. The relative reactivity of carbon-halogen bonds typically follows the order of bond dissociation energies: C-I > C-Br > C-OTf > C-Cl > C-F.[1] However, this inherent reactivity can be modulated and even inverted through the strategic selection of catalysts and ligands, enabling chemists to override the intrinsic electronic and steric properties of the substrate. This guide will delve into the performance of various catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the rational design of synthetic routes.
Performance Comparison of Catalytic Systems
The choice of metal catalyst, typically palladium or nickel, and the ancillary phosphine or N-heterocyclic carbene (NHC) ligands are the primary determinants of chemoselectivity in the cross-coupling of polyhalobenzenes. The following tables summarize the performance of different catalytic systems in achieving selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Ligand selection plays a crucial role in dictating the site of reaction on polyhalogenated substrates.
| Substrate | Coupling Partner | Catalyst System | Selectivity (Product Ratio) | Yield (%) | Reference |
| 1-bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | C-Br selective | 71 | [2] |
| 1-bromo-4-chlorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | C-Br selective | 95 | [1] |
| 4-chlorophenyl triflate | o-tolylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | C-Cl > C-OTf | - | [3] |
| 4-chlorophenyl triflate | o-tolylboronic acid | Pd(OAc)₂ / PCy₃ | C-OTf > C-Cl | - | [3] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | C4-selective (~10:1) | 81 (MW) | [2][4] |
| 2,4-dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr | C4-selective (~10:1) | - | [4] |
| 2,4-dichloropyridine | Phenylboronic acid | PdCl₂ (ligand-free) | C4-selective (>99:1) | - | [4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The choice of ligand can invert the conventional reactivity of C-Br and C-Cl bonds.
| Substrate | Coupling Partner | Catalyst System | Selectivity | Yield (%) | Reference |
| 1-bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | C-Br selective | >95 | [5] |
| Polyhalogenated Aryl Triflates | TMS-Arylalkynes | Pd catalyst with novel phosphine ligand | Inverted (C-Cl > C-OTf) | High | [6] |
| 9-substituted-6-chloro-2,8-diiodopurines | Terminal Alkyne | Pd(PPh₃)₄ | C2-I selective | - | [7][8] |
| 9-substituted-6-chloro-2,8-diiodopurines | Terminal Alkyne | Pd₂(dba)₃ / bidentate phosphine | C8-I selective | - | [7][8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selectivity of this reaction on di- and tri-substituted halobenzenes is highly dependent on the catalyst system.
| Substrate | Coupling Partner | Catalyst System | Selectivity | Yield (%) | Reference |
| 1-bromo-4-iodobenzene | Aniline | Ni(acac)₂ / Phenylboronic ester | C-I selective | High | [9] |
| 1-bromo-4-chlorobenzene | Morpholine | Pd(OAc)₂ / RuPhos | C-Br selective | - | [10] |
| Aryl Chlorides | Primary Amines | Pd catalyst / BrettPhos | High selectivity for monoarylation | - | [11] |
Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for achieving chemoselective cross-coupling.
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[2]
To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol). A 2:1 mixture of 1,4-dioxane and water (6 mL total volume) is then added. The mixture is purged with argon for 10 minutes, followed by the addition of Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol). The tube is sealed and placed in a microwave reactor, and the reaction mixture is irradiated at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene[10]
In an oven-dried Schlenk tube, 1-bromo-4-(trichloromethyl)benzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the desired phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) are combined. The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. Sodium tert-butoxide (1.4 mmol, 1.4 equiv) is then added. Anhydrous toluene (5 mL) is added via syringe, followed by the aryl amine (1.2 mmol, 1.2 equiv). The reaction mixture is heated to 100 °C with vigorous stirring and monitored by TLC or GC-MS, typically for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for predicting and controlling chemoselectivity. The key step governing selectivity is often the initial oxidative addition of the palladium(0) or nickel(0) catalyst to the carbon-halogen bond.[1] The electronic and steric properties of the ligands attached to the metal center play a pivotal role in determining which C-X bond is preferentially cleaved.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The selectivity in the oxidative addition step can be tuned by the ligand (L). Bulky, electron-rich ligands can favor the cleavage of stronger C-Cl bonds over weaker C-OTf bonds, thereby inverting the conventional chemoselectivity.[3]
Ligand-Controlled Selectivity in Dihalobenzenes
The choice of ligand can direct the cross-coupling to a specific position on a di- or tri-substituted halobenzene, overriding the inherent reactivity of the C-X bonds.
Caption: Ligand-controlled site-selectivity in the cross-coupling of a dihalobenzene.
This diagram illustrates how different ligands ("Ligand A" vs. "Ligand B") can direct the palladium catalyst to react selectively at either the C-Br or the C-Cl position of 1-bromo-4-chlorobenzene.
Conclusion
The chemoselective cross-coupling of di- and tri-substituted halobenzenes is a powerful strategy in modern organic synthesis. By carefully selecting the catalyst system—the metal, the ligand, and the reaction conditions—researchers can achieve high levels of selectivity, directing the reaction to the desired position on a polyfunctionalized aromatic ring. The data and protocols presented in this guide serve as a valuable resource for scientists in academia and industry, enabling the more efficient and predictable synthesis of complex molecules with potential applications in medicine and materials science. Further exploration into novel ligand designs and a deeper understanding of reaction mechanisms will continue to expand the synthetic chemist's toolbox for precise molecular construction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 1-Bromo-4-chloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1-Bromo-4-chloro-2,5-difluorobenzene, a key intermediate in the development of pharmaceuticals and other advanced materials. Below, we compare a validated Sandmeyer-type reaction with a plausible alternative, electrophilic bromination, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The two primary approaches for the synthesis of this compound are the Sandmeyer-type reaction of 4-chloro-2,5-difluoroaniline and the electrophilic bromination of 1-chloro-2,5-difluorobenzene. A summary of these routes is presented below.
| Parameter | Route 1: Sandmeyer-Type Reaction | Route 2: Electrophilic Bromination (Proposed) |
| Starting Material | 4-chloro-2,5-difluoroaniline | 1-chloro-2,5-difluorobenzene |
| Key Reagents | Anhydrous copper(II) bromide, tert-butyl nitrite | Bromine (Br₂), Iron(III) bromide (FeBr₃) or other Lewis acid |
| Solvent | Anhydrous acetonitrile | Dichloromethane or other inert solvent |
| Reaction Temperature | 65°C | Room temperature to mild heating |
| Reported Yield | 48.4%[1] | Variable, with potential for isomeric mixtures |
| Selectivity | Highly regioselective | Potential for formation of multiple isomers |
| Purification | Silica gel chromatography | Fractional distillation and/or chromatography |
Experimental Protocols
Route 1: Sandmeyer-Type Reaction Protocol
This validated protocol provides a reliable method for the synthesis of this compound.
Materials:
-
4-chloro-2,5-difluoroaniline (1.65 g, 10.1 mmol)
-
Anhydrous copper(II) bromide (2.7 g, 12.1 mmol)
-
tert-butyl nitrite (1.56 g, 15.1 mmol)
-
Anhydrous acetonitrile (27 mL)
-
2N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ether
-
Hexane
-
Silica gel
Procedure:
-
Under anhydrous conditions, dissolve anhydrous copper(II) bromide (2.7 g) and tert-butyl nitrite (1.56 g) in anhydrous acetonitrile (25 mL).
-
Heat the reaction mixture to 65°C.
-
Slowly add a solution of 4-chloro-2,5-difluoroaniline (1.65 g) in anhydrous acetonitrile (2 mL) dropwise to the heated mixture. Vigorous gas evolution will be observed.
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Pour the mixture into 2N HCl and extract twice with ether.
-
Combine the organic phases and wash sequentially with 2N HCl and saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield this compound as a white solid (1.11 g, 48.4% yield).[1]
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 7.38 (dd, 2H), 7.21 (dd, 2H).[1]
Route 2: Proposed Electrophilic Bromination Protocol
This proposed protocol is based on general methods for the electrophilic bromination of aromatic compounds. The regioselectivity of this reaction may be influenced by the directing effects of the fluorine and chlorine substituents, potentially leading to a mixture of isomers that would require careful separation.
Materials:
-
1-chloro-2,5-difluorobenzene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃, catalyst)
-
Dichloromethane (or other inert solvent)
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-chloro-2,5-difluorobenzene in dichloromethane in a flask protected from light.
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite to remove excess bromine.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to separate the desired product from any isomeric byproducts.
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Experimental Workflow: Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Commercially Available Alternatives
For applications where the specific substitution pattern of this compound is not strictly required, several isomeric and related dihalodifluorobenzene compounds are commercially available. These can serve as alternative starting materials for further synthetic transformations.
| Compound | CAS Number | Potential Applications |
| 1-Bromo-2-chloro-4,5-difluorobenzene | 59447-06-2 | Intermediate for pharmaceuticals and agrochemicals. |
| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | Building block for polymers and electronic materials.[2] |
| 1-Bromo-2,4-difluorobenzene | 348-57-2 | Precursor for liquid crystals and bioactive molecules. |
Conclusion
The Sandmeyer-type reaction of 4-chloro-2,5-difluoroaniline is a validated and regioselective method for the synthesis of this compound, providing a respectable yield. While electrophilic bromination of 1-chloro-2,5-difluorobenzene presents a plausible alternative, it is likely to be less selective and may require more extensive purification to isolate the desired product. The choice of synthetic route will depend on the availability of starting materials, the required purity of the final product, and the scale of the synthesis. For applications requiring high purity and predictable outcomes, the Sandmeyer-type reaction is the recommended approach.
References
A Comparative Guide to Palladium Catalysts for the Coupling of Fluorinated Aryl Halides
For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds involving fluorinated aromatic compounds is a critical step in the synthesis of many pharmaceuticals and agrochemicals. The unique properties imparted by fluorine, such as increased metabolic stability and altered lipophilicity, make these motifs highly desirable. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, though the high bond strength of the C-F bond presents a significant challenge. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of fluorinated aryl halides, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium precursor and, more critically, the phosphine ligand is paramount to the success of cross-coupling reactions with fluorinated aryl halides. The ligand's steric bulk and electronic properties directly influence the catalyst's activity, stability, and selectivity. Below, we compare the performance of several common palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving fluorinated substrates.
Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For fluorinated aryl halides, electron-rich and bulky phosphine ligands are generally effective at promoting the challenging oxidative addition step.
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 4-Fluorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | ~98 | - | - |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | ~95 | - | - |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | - | 110 | 3 | - | - | 67.1[1][2] |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | - | 110 | 3 | - | - | ~50[1][2] |
Buchwald-Hartwig Amination of Fluorinated Aryl Halides
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The reaction conditions, particularly the choice of base, can be critical when dealing with fluorinated substrates.
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(allyl)Cl]₂ / AdBippyPhos | 4-n-Butylbromobenzene | Trifluoroethylamine | KOPh | - | - | - | High |
| Pd(OAc)₂ / XPhos | Haloarenes | Various Amines | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent[3] |
| Pd₂(dba)₃ / BINAP | Haloarenes | Various Amines | NaOt-Bu | Toluene | 110 | - | High[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) are added, followed by the anhydrous solvent (e.g., 1,4-dioxane, 5 mL). The reaction mixture is then heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The vessel is sealed and the mixture is heated to the specified temperature with vigorous stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[3]
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the key concepts in palladium-catalyzed cross-coupling of fluorinated aryl halides.
References
A Comparative Spectroscopic Guide to Halogenated Benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of halogenated benzene isomers is a critical task in synthetic chemistry, materials science, and pharmaceutical development. The positional isomerism of halogen substituents on the benzene ring gives rise to distinct physical and chemical properties, necessitating robust analytical methods for their differentiation. This guide provides a comprehensive comparison of ortho-, meta-, and para-substituted dihalogenated benzenes using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The data presented herein is collated from experimental sources and predictive models to offer a comparative framework for isomer identification. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key distinguishing spectroscopic features of dichlorobenzene and dibromobenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.
Table 1: ¹H NMR Spectral Data of Dihalogenated Benzene Isomers
| Isomer | Structure | Number of Signals | Chemical Shift (δ, ppm) | Splitting Pattern |
| 1,2-Dichlorobenzene | ortho | 2 | ~7.46, ~7.22 | Multiplet (AA'BB' system) |
| 1,3-Dichlorobenzene | meta | 3 | ~7.48, ~7.29, ~7.12 | Triplet, Singlet, Multiplet |
| 1,4-Dichlorobenzene | para | 1 | ~7.26 | Singlet |
| 1,2-Dibromobenzene | ortho | 2 | ~7.60, ~7.16 | Multiplet (AA'BB' system) |
| 1,3-Dibromobenzene | meta | 3 | ~7.66, ~7.41, ~7.09 | Triplet, Singlet, Multiplet |
| 1,4-Dibromobenzene | para | 1 | ~7.29 | Singlet |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[1]
Table 2: ¹³C NMR Spectral Data of Dihalogenated Benzene Isomers
| Isomer | Structure | Number of Signals | Approximate Chemical Shifts (δ, ppm) |
| 1,2-Dichlorobenzene | ortho | 3 | 132.7, 130.5, 128.0 |
| 1,3-Dichlorobenzene | meta | 4 | 134.7, 130.6, 130.1, 128.1 |
| 1,4-Dichlorobenzene | para | 2 | 133.8, 130.9 |
| 1,2-Dibromobenzene | ortho | 3 | 133.8, 129.9, 124.5 |
| 1,3-Dibromobenzene | meta | 4 | 134.7, 131.5, 130.6, 121.9 |
| 1,4-Dibromobenzene | para | 2 | 133.8, 122.1 |
Note: Spectra are typically proton-decoupled, resulting in singlets for each unique carbon.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule. The substitution pattern on the benzene ring gives rise to characteristic absorption bands, particularly in the "fingerprint" region.
Table 3: Characteristic IR Absorption Bands for Dihalogenated Benzenes (cm⁻¹)
| Vibration | 1,2- (ortho) | 1,3- (meta) | 1,4- (para) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Overtone/Combination Bands | 2000-1650 (complex pattern) | 2000-1650 (complex pattern) | 2000-1650 (complex pattern) |
| C=C Ring Stretch | ~1600, ~1475 | ~1600, ~1470 | ~1600, ~1490 |
| C-H Out-of-Plane Bending | ~750 (strong) | ~880, ~780, ~690 (strong) | ~830 (strong) |
| C-X Stretch (X=Cl, Br) | < 840 | < 840 | < 840 |
Note: The most diagnostic bands for determining substitution patterns are the strong C-H out-of-plane bending vibrations.[4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns of the isomers. While all isomers have the same molecular ion mass, their fragmentation patterns can sometimes show subtle differences. The most prominent feature for chlorinated and brominated compounds is the isotopic pattern of the molecular ion peak.
Table 4: Key Mass Spectrometry Data for Dihalogenated Benzenes
| Isomer | Molecular Formula | Molecular Ion (M⁺) m/z | Key Isotopic Peaks (M, M+2, M+4) Ratio | Common Fragment Ions (m/z) |
| Dichlorobenzene | C₆H₄Cl₂ | 146 | 9:6:1 (for ²Cl) | 111 ([M-Cl]⁺), 75 ([C₆H₃]⁺) |
| Dibromobenzene | C₆H₄Br₂ | 234 | 1:2:1 (for ¹Br, ¹Br) | 155 ([M-Br]⁺), 76 ([C₆H₄]⁺) |
Note: The isotopic abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1. The abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the number of unique proton and carbon environments, their chemical shifts, and coupling patterns.
-
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the halogenated benzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
¹H NMR Spectrum Acquisition:
-
Spectrometer: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: A standard single-pulse experiment is typically used. Set the spectral width to ~12 ppm, acquisition time to 2-3 seconds, and relaxation delay to 1-2 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.[1]
-
-
¹³C NMR Spectrum Acquisition:
-
Spectrometer: Use a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Employ a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 256 or more) and a longer relaxation delay (2-5 seconds) are required.[1]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic vibrational modes, particularly the C-H out-of-plane bending frequencies that are diagnostic of the benzene ring substitution pattern.
-
Methodology:
-
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal (e.g., diamond or ZnSe) of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a single drop of the liquid halogenated benzene isomer directly onto the ATR crystal.[2]
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The acquired spectrum should be baseline-corrected. Identify the key absorption bands and compare them with the data in Table 3.
-
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To measure the electronic transitions of the benzene chromophore and observe shifts in the maximum absorption wavelength (λmax) due to halogen substitution.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the halogenated benzene isomer in a UV-transparent solvent (e.g., hexane or ethanol) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M. Prepare a blank cuvette containing only the solvent.[5]
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Scan a spectrum over a range of approximately 200-400 nm.[5]
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Halogen substituents typically cause a small bathochromic (red) shift of the benzene absorption bands.
-
4. Electron Ionization Mass Spectrometry (EI-MS)
-
Objective: To determine the molecular weight and analyze the fragmentation pattern and isotopic distribution of the isomers.
-
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for separation and purification, or by direct injection.[6]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation of the molecule.[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and its characteristic isotopic pattern (M+2, M+4). Identify major fragment ions and compare their relative abundances.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for differentiating halogenated benzene isomers using the spectroscopic techniques described.
Caption: Logical flow for differentiating halogenated benzene isomers.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Efficiency of Cross-Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] The selection of the most appropriate cross-coupling method is a critical decision in the design of synthetic routes, particularly in the pharmaceutical and materials science industries where yield, purity, and cost-effectiveness are paramount. This guide provides an objective comparison of the performance of several widely used cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. The information is supported by representative experimental data and detailed protocols to aid in the selection of the optimal method for a given synthetic challenge.
Quantitative Comparison of Cross-Coupling Efficiencies
The efficiency of a cross-coupling reaction is influenced by a multitude of factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes typical performance metrics for each of the major cross-coupling reactions, providing a snapshot of their relative efficiencies under common laboratory conditions. It is important to note that these values are representative and optimization is often necessary to achieve the best results for a specific application.
| Reaction | Typical Substrates | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Aryl/vinyl halides + Boronic acids/esters | 0.5 - 5 | 80 - 110 | 2 - 24 | 85 - 98 | Mild conditions, low toxicity of boron reagents, wide functional group tolerance.[2] | Base sensitive functional groups may not be tolerated. |
| Heck | Aryl/vinyl halides + Alkenes | 1 - 5 | 100 - 140 | 12 - 24 | 70 - 95 | No need for organometallic reagents, good for vinylation of aryl halides.[3] | Often requires higher temperatures, regioselectivity can be an issue.[4] |
| Sonogashira | Aryl/vinyl halides + Terminal alkynes | 1 - 5 | RT - 60 | 2 - 12 | 80 - 99 | Mild conditions, direct alkynylation of aryl halides.[5][6] | Requires a copper co-catalyst in the classic protocol, which can lead to side reactions. |
| Stille | Aryl/vinyl halides + Organostannanes | 1 - 5 | 80 - 120 | 2 - 16 | 75 - 95 | Tolerant of a wide range of functional groups, stable organotin reagents.[7] | Toxicity of organotin compounds is a major drawback.[7][8] |
| Buchwald-Hartwig | Aryl/vinyl halides + Amines | 1 - 5 | 80 - 120 | 12 - 24 | 80 - 98 | Premier method for C-N bond formation, broad scope of amines.[9] | Requires strong bases, sensitive to air and moisture. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of cross-coupling reactions. Below are representative procedures for each of the key methods discussed.
Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure: [2]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
Reaction: Coupling of 4-iodoacetophenone with acrylic acid.
Materials: [10]
-
4-iodoacetophenone (1.0 mmol, 1.0 equiv)
-
Acrylic acid (1.5 mmol, 1.5 equiv)
-
Sodium carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%)
-
Water (5 mL)
Procedure: [10]
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-iodoacetophenone, acrylic acid, sodium carbonate, and PdCl₂.
-
Add water to the flask.
-
Heat the reaction mixture to approximately 100 °C and stir for 1 hour.
-
Monitor the reaction by TLC for the consumption of 4-iodoacetophenone.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M aqueous HCl to a pH of approximately 1.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system.
Sonogashira Coupling
Reaction: Coupling of 4-iodotoluene with trimethylsilylacetylene.
Materials:
-
4-iodotoluene (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.01 mmol, 1 mol%)
-
Triethylamine (5 mL)
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
Add triethylamine and trimethylsilylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling
Reaction: Coupling of 1-bromo-4-nitrobenzene with tributyl(phenyl)stannane.
Materials:
-
1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube with a magnetic stir bar, add 1-bromo-4-nitrobenzene and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with argon three times.
-
Add dry toluene and tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
Reaction: Coupling of 4-bromotoluene with morpholine.
Materials: [9]
-
4-bromotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure: [9]
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube with a stir bar.
-
Remove the tube from the glovebox, add 4-bromotoluene and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat in an oil bath at 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify by flash chromatography.
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved in these powerful transformations, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.
Catalytic Cycles
The heart of each cross-coupling reaction is its catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9][11]
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Strategic Application of 1-Bromo-4-chloro-2,5-difluorobenzene in Synthetic Chemistry: A Cost-Benefit Analysis
For researchers and professionals in drug development and the broader chemical sciences, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, halogenated aromatic compounds serve as versatile platforms for the construction of complex molecular architectures. This guide provides a detailed cost-benefit analysis of 1-Bromo-4-chloro-2,5-difluorobenzene, a polysubstituted aromatic building block, and compares its utility against viable alternatives in common palladium-catalyzed cross-coupling reactions.
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate physicochemical properties.[1][2] this compound offers a unique substitution pattern that allows for selective functionalization, making it a valuable tool for medicinal chemists. This analysis delves into the practical considerations of its use, weighing its economic implications against its synthetic advantages.
Performance in Key Synthetic Transformations
The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in the synthesis of biaryls and arylamines, motifs frequently found in pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The differential reactivity of the bromine and chlorine substituents on the benzene ring of this compound allows for selective coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in the oxidative addition step of the catalytic cycle.
Illustrative Comparison of Building Blocks in a Hypothetical Suzuki-Miyaura Reaction
To provide a clear comparison, the following table outlines the expected performance of this compound against two common alternatives: 1,4-Dibromo-2,5-difluorobenzene and 1-Chloro-2,5-difluorobenzene in a model Suzuki-Miyaura coupling with phenylboronic acid.
| Building Block | Price (USD/g)* | Molecular Weight | Reactivity Profile | Expected Yield (Monocoupling) | Key Considerations |
| This compound | 20-40 | 227.44 | Selective C-Br bond cleavage | Good to Excellent | Allows for sequential, site-selective functionalization. |
| 1,4-Dibromo-2,5-difluorobenzene | 15-30 | 271.89 | Potential for double coupling | Good to Excellent | Risk of forming homocoupled and doubly coupled byproducts. |
| 1-Chloro-2,5-difluorobenzene | 10-20 | 148.55 | Less reactive C-Cl bond | Moderate to Good | Requires more forcing reaction conditions (higher temperatures, stronger bases, more active catalysts). |
*Prices are estimates based on commercially available listings and may vary depending on the supplier and purity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bond in this compound is higher than that of the C-Cl bond, enabling selective amination at the bromine-substituted position.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any building block. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent and water are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (e.g., this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the key reactions discussed.
Cost-Benefit Analysis
The decision to use this compound should be based on a holistic evaluation of both cost and synthetic benefits.
Costs:
-
Reagent Cost: As indicated in the comparative table, this compound is generally more expensive than its less substituted counterparts. This initial investment must be factored into the overall project budget.
-
Catalyst and Ligand Cost: While standard catalysts can be effective, achieving high selectivity and yield may necessitate the use of more advanced and costly palladium catalysts and phosphine ligands.
-
Process Costs: The need for inert atmosphere techniques, degassed solvents, and purification by chromatography adds to the overall operational cost.
Benefits:
-
Synthetic Versatility: The key advantage of this compound lies in its potential for selective, sequential reactions. This allows for the controlled introduction of different functionalities at two distinct positions on the aromatic ring, a valuable strategy in the synthesis of complex molecules.
-
Improved Pharmacokinetic Properties: The presence of two fluorine atoms can significantly enhance the metabolic stability and membrane permeability of the final compound, potentially leading to a more viable drug candidate.[1][2]
-
Predictable Reactivity: The well-defined reactivity difference between the C-Br and C-Cl bonds allows for more predictable and controlled synthetic outcomes compared to di-bromo or di-chloro analogues where mixtures of products are more likely.
Conclusion
This compound represents a valuable, albeit relatively high-cost, building block for the synthesis of complex, fluorinated molecules. Its primary benefit lies in the ability to perform selective and sequential cross-coupling reactions, offering a level of synthetic control that can be difficult to achieve with symmetrical di-halogenated precursors. For research and development programs where the precise installation of multiple, different substituents on a fluorinated aromatic core is required, the higher initial cost of this reagent can be justified by the increased efficiency and predictability of the synthetic route. In contrast, for applications where a single functionalization is sufficient or where cost is the primary driver, less expensive alternatives may be more appropriate. Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the synthetic goals against the budgetary constraints of the project.
References
A Comparative Guide to 1-Bromo-4-chloro-2,5-difluorobenzene in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic construction of chemical libraries is paramount for the identification of novel lead compounds and functional materials. The choice of building blocks is a critical determinant of the diversity, novelty, and ultimately, the success of a synthesis campaign. Among the vast array of available synthons, polyhalogenated aromatic compounds offer a versatile platform for diversification through various cross-coupling reactions. This guide provides a comprehensive performance comparison of 1-Bromo-4-chloro-2,5-difluorobenzene with other relevant halogenated building blocks in the context of library synthesis.
Introduction to this compound
This compound is a uniquely functionalized aromatic building block that presents multiple, orthogonally reactive sites for sequential chemical modifications. The presence of bromine, chlorine, and fluorine atoms on the benzene ring allows for a programmed and controlled diversification strategy, making it an attractive scaffold for the synthesis of complex molecular libraries. The electron-withdrawing nature of the fluorine atoms can also impart favorable properties to the final compounds, such as enhanced metabolic stability and increased lipophilicity, which are often desirable in medicinal chemistry.
Performance in Key Library Synthesis Reactions
The utility of this compound in library synthesis is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the carbon-halogen bond in this reaction is highly dependent on the nature of the halogen, generally following the trend: I > Br > Cl. This differential reactivity is the cornerstone of the utility of this compound, allowing for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Buchwald-Hartwig Amination
Similarly, the Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, exhibits a similar reactivity trend for aryl halides. This allows for the selective introduction of nitrogen-containing moieties at the bromine-substituted position of this compound.
Comparative Analysis with Alternative Building Blocks
The performance of this compound is best understood when compared with other commonly used di- and tri-halogenated benzene derivatives in library synthesis.
Table 1: Comparison of Halogenated Building Blocks for Library Synthesis
| Building Block | Key Features | Advantages in Library Synthesis | Potential Disadvantages |
| This compound | Orthogonal reactivity (Br > Cl). Fluorinated scaffold. | Sequential, controlled diversification. Introduction of fluorine for improved drug-like properties. | Lower reactivity of the C-Cl bond may require harsher conditions for the second coupling step. |
| 1,4-Dibromo-2,5-difluorobenzene | Two reactive C-Br bonds. Fluorinated scaffold. | Suitable for double cross-coupling reactions to generate symmetrical or unsymmetrical products (with careful control). Introduction of fluorine. | Lack of inherent orthogonal reactivity between the two bromine atoms can lead to mixtures in mono-functionalization attempts. |
| 1,3-Dibromobenzene | Two reactive C-Br bonds. | Widely used for introducing 1,3-disubstituted aromatic motifs. | Similar to 1,4-dibromobenzene, can lead to mixtures in mono-functionalization. Lacks the beneficial effects of fluorine substitution. |
| 1-Bromo-3,5-difluorobenzene | One reactive C-Br bond. Two fluorine atoms in a meta arrangement. | Clean mono-functionalization. The fluorine atoms can influence the electronic properties and metabolic stability of the final products. | Limited to a single point of diversification via cross-coupling. |
Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
| 1,4-Dibromo-2,5-difluorobenzene | Phenylboronic acid (1 eq.) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~70 (mono-adduct) |
| 1,4-Dibromo-2,5-difluorobenzene | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | >90 (di-adduct) |
| 1,3-Dibromobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95 (mono-adduct) |
*Note: The presented yield is an approximation based on typical outcomes for similar substrates, as direct comparative studies under identical conditions are limited in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.1-1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflows for utilizing this compound in library synthesis.
Caption: Sequential diversification workflow for this compound.
Caption: Comparison of synthetic routes using different di-halogenated building blocks.
Conclusion
This compound stands out as a highly valuable building block for library synthesis, particularly when a controlled, sequential diversification strategy is desired. Its key advantage lies in the orthogonal reactivity of the bromine and chlorine substituents, allowing for the stepwise introduction of different functionalities. While alternatives like 1,4-dibromo-2,5-difluorobenzene are well-suited for generating libraries of symmetrically substituted compounds, this compound offers a superior level of control for creating more complex and diverse molecular architectures. The presence of fluorine atoms further enhances its appeal for applications in medicinal chemistry. The choice of building block will ultimately depend on the specific goals of the library synthesis project, but the unique attributes of this compound make it a powerful tool for navigating and expanding chemical space.
comparison of synthetic pathways to polyhalogenated aromatic compounds
A Comprehensive Guide to the Synthesis of Polyhalogenated Aromatic Compounds
For researchers, scientists, and professionals in drug development, the synthesis of polyhalogenated aromatic compounds is a critical process for creating novel molecules with unique properties. The introduction of multiple halogen atoms onto an aromatic ring can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in medicinal chemistry and materials science. This guide provides an objective comparison of several key synthetic pathways to polyhalogenated aromatic compounds, supported by experimental data and detailed protocols.
Comparison of Synthetic Pathways
The selection of an appropriate synthetic strategy for a polyhalogenated aromatic compound depends on several factors, including the desired halogen, the substitution pattern, the nature of the starting material, and the required scale of the synthesis. Below is a comparative overview of five common methods.
| Synthetic Pathway | General Description | Starting Material | Typical Halogens | Yield (%) | Key Advantages | Key Disadvantages |
| Electrophilic Halogenation | Direct halogenation of an activated aromatic ring using an electrophilic halogen source, often with a Lewis acid catalyst. | Activated Aromatic Compounds (e.g., anilines, phenols) | Br, Cl | High (often >90%) | High yields for activated systems, often proceeds under mild conditions. | Limited to activated substrates; polysubstitution can be difficult to control; not suitable for fluorination or iodination of unactivated rings. |
| Sandmeyer Reaction | Conversion of an aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. | Aromatic Amines | Cl, Br | 60-95% | Good yields, allows for the introduction of halogens in specific positions not easily accessible by direct halogenation. | Diazonium salt intermediates can be unstable and potentially explosive; requires stoichiometric copper salts. |
| Halogen Exchange (Fluorination) | Substitution of a halogen (typically chlorine or bromine) with fluorine, often using a fluoride salt and a phase-transfer catalyst or under high temperatures. | Polyhalogenated Aromatic Compounds | F | 70-80% | Effective for synthesizing polyfluorinated compounds. | Often requires harsh reaction conditions (high temperatures); can be challenging to achieve complete exchange. |
| Balz-Schiemann Reaction | Thermal decomposition of an aromatic diazonium tetrafluoroborate salt to yield an aryl fluoride. | Aromatic Amines | F | 40-90% | A primary method for introducing fluorine into an aromatic ring. | Diazonium tetrafluoroborates can be explosive; yields can be variable depending on the substrate. |
| Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a transition metal catalyst (e.g., Palladium) to couple an organometallic reagent with an organic halide. | Polyhalogenated Aromatic Compounds | I, Br, Cl | 40-95% | High selectivity for specific positions, broad substrate scope, and functional group tolerance. | Catalysts can be expensive; reaction conditions often require careful optimization; removal of metal residues can be challenging. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Electrophilic Bromination: Synthesis of 2,4,6-Tribromoaniline
Reaction: Aniline → 2,4,6-Tribromoaniline
Principle: Aniline is a highly activated aromatic compound, and its reaction with bromine in a suitable solvent leads to the rapid and exothermic electrophilic substitution at the ortho and para positions to yield the tribrominated product.
Procedure:
-
Dissolve 1.0 g of aniline in 10 mL of glacial acetic acid in a conical flask.
-
In a separate flask, prepare a solution of 5.1 g (1.7 mL) of bromine in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the aniline solution with constant shaking. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, allow the mixture to stand at room temperature for 15 minutes.
-
Pour the reaction mixture into 100 mL of cold water with stirring.
-
The solid 2,4,6-tribromoaniline precipitates out. Filter the product using a Buchner funnel and wash thoroughly with cold water to remove any unreacted bromine and acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,6-tribromoaniline.
Expected Yield: ~95%
Sandmeyer Reaction: Synthesis of 1,3,5-Trichlorobenzene
Reaction: 2,4,6-Trichloroaniline → 1,3,5-Trichlorobenzene
Principle: 2,4,6-Trichloroaniline is first converted to its corresponding diazonium salt. The diazonium group is then replaced by a chlorine atom using a copper(I) chloride catalyst.
Procedure:
-
To a solution of 10.0 g of 2,4,6-trichloroaniline in 50 mL of concentrated hydrochloric acid, add a solution of 4.0 g of sodium nitrite in 10 mL of water dropwise at 0-5 °C with constant stirring to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride by reducing a solution of 12.5 g of copper(II) sulfate pentahydrate and 3.2 g of sodium chloride in 40 mL of hot water with a solution of 2.6 g of sodium bisulfite and 1.7 g of sodium hydroxide in 20 mL of water.
-
Slowly add the cold diazonium salt solution to the freshly prepared copper(I) chloride solution.
-
Nitrogen gas will evolve, and the 1,3,5-trichlorobenzene will separate as an oil.
-
Extract the product with diethyl ether, wash the ether extract with dilute sodium hydroxide solution and then with water.
-
Dry the ether extract over anhydrous calcium chloride and remove the ether by distillation.
-
The crude 1,3,5-trichlorobenzene can be purified by distillation.
Expected Yield: ~95%[1]
Halogen Exchange: Synthesis of 1,3,5-Trifluorobenzene
Reaction: 1,3,5-Trichlorobenzene → 1,3,5-Trifluorobenzene
Principle: This reaction involves the nucleophilic substitution of chlorine atoms with fluorine atoms using an anhydrous fluoride salt at high temperature. A phase transfer catalyst can be used to facilitate the reaction.
Procedure:
-
In a reaction flask, add 18.1 g of 1,3,5-trichlorobenzene, 23.2 g of anhydrous potassium fluoride, and a suitable phase transfer catalyst (e.g., 1.0 g of tetrabutylammonium bromide) to 100 mL of a high-boiling solvent such as sulfolane.[2]
-
Heat the mixture to reflux (around 220 °C) for 48 hours.[2]
-
After cooling, remove the solvent by vacuum distillation.
-
Subject the residue to steam distillation.
-
Extract the distillate with petroleum ether.
-
Dry the petroleum ether extract and remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield 1,3,5-trifluorobenzene.
Expected Yield: 74%[2]
Balz-Schiemann Reaction: Synthesis of Fluorobenzene
Reaction: Aniline → Fluorobenzene
Principle: Aniline is diazotized with nitrous acid in the presence of fluoroboric acid to form a stable diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield fluorobenzene.
Procedure:
-
Dissolve 9.3 g of aniline in 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 7.0 g of sodium nitrite in 15 mL of water, keeping the temperature below 5 °C.
-
To the resulting diazonium salt solution, add 25 mL of 48% fluoroboric acid. The diazonium tetrafluoroborate will precipitate.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.
-
Dry the diazonium tetrafluoroborate salt carefully at room temperature.
-
Gently heat the dry salt in a flask. Decomposition will occur, evolving nitrogen and boron trifluoride gases, leaving behind crude fluorobenzene.
-
The crude fluorobenzene can be purified by steam distillation followed by extraction and distillation.
Expected Yield: ~50-60%
Metal-Catalyzed Cross-Coupling: Sonogashira Coupling of 1-Iodo-4-nitrobenzene
Reaction: 1-Iodo-4-nitrobenzene + Phenylacetylene → 4-Nitro-1-(phenylethynyl)benzene
Principle: This palladium- and copper-catalyzed cross-coupling reaction forms a new carbon-carbon bond between an aryl halide and a terminal alkyne.
Procedure:
-
To a Schlenk flask, add 1-iodo-4-nitrobenzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous triethylamine as the solvent and base.
-
Add phenylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: Typically high, often >90%.
Visualization of Synthetic Pathways
The following diagram illustrates the logical relationships between the different synthetic pathways for accessing polyhalogenated aromatic compounds, starting from common precursors.
Caption: Synthetic routes to polyhalogenated aromatic compounds.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-chloro-2,5-difluorobenzene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 1-Bromo-4-chloro-2,5-difluorobenzene are paramount for laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Hazard Information
This compound (CAS No. 172921-33-4) is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Based on available safety information, this substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial.
Key Hazard and Precautionary Data
| Identifier | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P313 | Get medical advice/attention. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| Data sourced from supplier safety information.[1] Quantitative exposure limits are not readily available and should be confirmed with a substance-specific Safety Data Sheet (SDS). |
Experimental Protocols: Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2] Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[3]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities or significant spill risk, a chemical-resistant suit may be necessary.[3]
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[2] Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material to avoid generating dust.[5]
-
Collection: Carefully collect the absorbed or swept material into a suitable, labeled, and sealable container for hazardous waste disposal.[2][5]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough washing with soap and water.[5]
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Proper Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste.
Step-by-Step Disposal Plan:
-
Waste Characterization: Classify the waste material as a halogenated organic compound. Consult your institution's environmental health and safety (EHS) office for specific waste codes.
-
Containerization:
-
Place unused or waste this compound in its original container or a compatible, properly labeled hazardous waste container.
-
Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the CAS number (172921-33-4) and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Collection and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for 1-Bromo-4-chloro-2,5-difluorobenzene
This guide provides immediate, essential safety and logistical information for handling 1-Bromo-4-chloro-2,5-difluorobenzene in a laboratory setting. The following procedures are based on best practices for handling halogenated aromatic compounds and information from safety data sheets of structurally similar chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation of Work Area :
-
Chemical Handling :
-
Post-Experiment Cleanup :
-
Decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinsate as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled hazardous waste container.[1]
-
Container Management : Keep waste containers securely sealed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Procedure : Follow your institution's hazardous waste disposal protocols. All waste must be disposed of through a licensed waste disposal company.[4]
Logical Relationship for Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
